KT172
Description
Properties
IUPAC Name |
(2-benzylpiperidin-1-yl)-[4-[4-(2-methoxyphenyl)phenyl]triazol-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2/c1-34-27-13-6-5-12-25(27)22-14-16-23(17-15-22)26-20-32(30-29-26)28(33)31-18-8-7-11-24(31)19-21-9-3-2-4-10-21/h2-6,9-10,12-17,20,24H,7-8,11,18-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVVJNJNDCJCFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)C3=CN(N=N3)C(=O)N4CCCCC4CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of KT-474
Note to the reader: The user request specified the PROTAC "KT172". Publicly available scientific literature and clinical trial databases do not contain information on a PROTAC with this designation. However, Kymera Therapeutics is developing a well-documented PROTAC with a similar nomenclature, KT-474. It is highly probable that "this compound" was a typographical error. This guide will, therefore, focus on KT-474.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
KT-474 (also known as SAR444656) is a potent, selective, and orally bioavailable heterobifunctional small molecule classified as a Proteolysis Targeting Chimera (PROTAC). Developed by Kymera Therapeutics, KT-474 is designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] By harnessing the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), KT-474 aims to treat a range of immune-inflammatory diseases.[1][2] This document provides a comprehensive overview of the mechanism of action of KT-474, supported by preclinical and clinical data, detailed experimental protocols, and visual diagrams.
Core Mechanism of Action
PROTACs are a novel therapeutic modality that, unlike traditional inhibitors that merely block a protein's function, eliminate the target protein from the cell entirely.[2] KT-474 operates through this event-driven pharmacology.[4]
Molecular Composition
KT-474 is a heterobifunctional molecule comprising three key components:
-
A ligand that specifically binds to the Protein of Interest (POI), which in this case is IRAK4 .
-
A ligand that recruits an E3 ubiquitin ligase . KT-474 utilizes a ligand that binds to Cereblon (CRBN) , a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[5]
-
A linker that covalently connects the IRAK4-binding and CRBN-binding ligands.
The Degradation Pathway
The mechanism of KT-474 can be broken down into the following key steps:
-
Ternary Complex Formation: KT-474 simultaneously binds to IRAK4 and CRBN, bringing them into close proximity to form a stable ternary complex (IRAK4-KT-474-CRBN).[6]
-
Ubiquitination: The formation of this ternary complex facilitates the transfer of ubiquitin (Ub) from an E2 ubiquitin-conjugating enzyme (recruited by the CRL4-CRBN complex) to lysine residues on the surface of the IRAK4 protein. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Recognition and Degradation: The polyubiquitinated IRAK4 is recognized by the 26S proteasome, the cell's protein degradation machinery.
-
Target Elimination and PROTAC Recycling: The proteasome unfolds and degrades the IRAK4 protein into small peptides. KT-474 is then released and can bind to another IRAK4 protein, acting catalytically to induce multiple rounds of degradation.[4]
This mechanism is superior to traditional IRAK4 kinase inhibitors because it eliminates both the kinase and the scaffolding functions of the IRAK4 protein, leading to a more profound and durable inhibition of the signaling pathway.[1][3][7]
Quantitative Data
KT-474 has demonstrated potent and robust degradation of IRAK4 in a variety of preclinical and clinical settings.
In Vitro Degradation and Potency
| Parameter | Cell Line / System | Value | Reference |
| DC₅₀ (IRAK4 Degradation) | OCI-Ly10 (ABC-DLBCL) | 2.0 nM | [8] |
| DC₅₀ (IRAK4 Degradation) | Human PBMCs | 0.9 nM | [9] |
| DC₅₀ (IRAK4 Degradation) | THP-1 (Monocytic) | 8.9 nM | [9] |
| Dₘₐₓ (IRAK4 Degradation) | Human PBMCs | ~100% | [8][9] |
| IC₅₀ (IL-8 Release) | R848-stimulated PBMCs | 3.0 nM | [8] |
| IC₅₀ (IL-6 Release) | LPS-stimulated PBMCs | 0.8 nM | [10] |
Clinical Pharmacodynamics (Phase 1)
| Parameter | Population | Dose | Result | Reference |
| Mean IRAK4 Reduction | Healthy Volunteers | 50-200 mg (daily for 14 days) | ≥95% in blood | [11] |
| Mean IRAK4 Reduction | Healthy Volunteers | 600-1600 mg (single dose) | ≥93% in blood | [11] |
| IRAK4 Reduction | HS & AD Patients | 75 mg (daily for 28 days) | Normalized in skin lesions | [11] |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of KT-474.
In Vitro IRAK4 Degradation Assay (Western Blot)
This protocol describes the quantification of IRAK4 protein levels in cells following treatment with KT-474.
-
Cell Culture:
-
Culture human peripheral blood mononuclear cells (PBMCs) or other relevant cell lines (e.g., THP-1) in appropriate media and conditions.
-
Plate cells at a density of 1-2 x 10⁶ cells/mL in 24-well plates.
-
-
PROTAC Treatment:
-
Prepare a serial dilution of KT-474 in DMSO, then dilute further in culture media to achieve final concentrations ranging from 0.1 nM to 1000 nM. Include a DMSO-only vehicle control.
-
Add the diluted KT-474 to the cells and incubate for a specified time (e.g., 24 hours) at 37°C, 5% CO₂.
-
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IRAK4 overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) as well.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
-
Data Analysis:
-
Quantify the band intensity for IRAK4 and the loading control using densitometry software.
-
Normalize the IRAK4 signal to the loading control signal.
-
Calculate the percentage of IRAK4 remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining IRAK4 against the log of KT-474 concentration and fit a dose-response curve to determine the DC₅₀ and Dₘₐₓ.
-
Ex Vivo Cytokine Release Assay
This protocol measures the functional consequence of IRAK4 degradation by quantifying the inhibition of cytokine production.[12]
-
PBMC Isolation and Treatment:
-
Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate PBMCs and treat with a dose range of KT-474 or vehicle control for 24 hours as described in Protocol 4.1.
-
-
Stimulation:
-
After the 24-hour incubation with KT-474, add a TLR agonist such as R848 (1 µg/mL) or Lipopolysaccharide (LPS, 100 ng/mL) to the wells to stimulate the TLR/IL-1R pathway.
-
Incubate for an additional 18-24 hours.
-
-
Supernatant Collection:
-
Centrifuge the plates and carefully collect the culture supernatant.
-
-
Cytokine Quantification:
-
Measure the concentration of cytokines (e.g., IL-6, IL-8, TNF-α) in the supernatant using a multiplex immunoassay (e.g., Meso Scale Discovery - MSD) or individual ELISAs according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each KT-474 concentration relative to the stimulated vehicle control.
-
Plot the percentage of inhibition against the log of KT-474 concentration and fit a dose-response curve to determine the IC₅₀.
-
Conclusion
KT-474 represents a promising therapeutic agent that leverages the principles of targeted protein degradation to achieve potent and selective elimination of IRAK4. Its unique mechanism of action, which abrogates both the kinase and scaffolding functions of its target, provides a more comprehensive pathway inhibition than traditional small molecule inhibitors.[1] Preclinical and Phase 1 clinical data have demonstrated robust target degradation and a favorable safety profile, supporting its continued development for the treatment of hidradenitis suppurativa, atopic dermatitis, and other immune-inflammatory diseases.[2][11]
References
- 1. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader KT-474 at IMMUNOLOGY2021™ Annual Meeting | Kymera Therapeutics, Inc. [investors.kymeratx.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of KT-474─a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. kymeratx.com [kymeratx.com]
- 7. dermatologytimes.com [dermatologytimes.com]
- 8. KT-474 (SAR444656, KYM-001) | IRAK4 PROTAC | Probechem Biochemicals [probechem.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. kymeratx.com [kymeratx.com]
- 11. IRAK4 degrader in hidradenitis suppurativa and atopic dermatitis: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kymeratx.com [kymeratx.com]
An In-depth Technical Guide to the Biological Target of KT172
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Selective Inhibition of Diacylglycerol Lipase β (DAGLβ)
KT172 is a potent and selective small molecule inhibitor of diacylglycerol lipase β (DAGLβ), a key enzyme in the endocannabinoid signaling pathway.[1][2][3] Its primary biological function is to block the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG), a critical signaling molecule involved in a variety of physiological processes. This targeted inhibition makes this compound a valuable research tool for elucidating the role of DAGLβ in health and disease, and a potential starting point for the development of therapeutics targeting the endocannabinoid system.
Quantitative Inhibitory Profile of this compound
The inhibitory activity of this compound has been characterized against its primary target, DAGLβ, as well as other related serine hydrolases to determine its selectivity. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target Enzyme | IC50 Value (nM) | Cell System/Assay Condition | Reference |
| Primary Target | |||
| Diacylglycerol Lipase β (DAGLβ) | 11 | Neuro2A cells | [1] |
| Diacylglycerol Lipase β (DAGLβ) | 60 | HEK293T cell membranes expressing recombinant DAGLβ | [2][3] |
| Off-Targets | |||
| Diacylglycerol Lipase α (DAGLα) | 140 | HEK293T cell membranes expressing recombinant DAGLα | [2] |
| α/β-hydrolase domain containing 6 (ABHD6) | 5 | Mouse serine hydrolase panel | [2][3] |
| Monoacylglycerol Lipase (MAGL) | 5,000 | Mouse serine hydrolase panel | [2] |
Signaling Pathway Perturbation
This compound exerts its effect by intervening in the endocannabinoid signaling pathway. DAGLβ is responsible for the hydrolysis of diacylglycerol (DAG) to produce 2-AG.[4][5] By inhibiting DAGLβ, this compound effectively reduces the levels of 2-AG, thereby downregulating the activation of cannabinoid receptors CB1 and CB2 by this endogenous ligand. This leads to a subsequent reduction in downstream signaling cascades.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. From Classical to Alternative Pathways of 2-Arachidonoylglycerol Synthesis: AlterAGs at the Crossroad of Endocannabinoid and Lysophospholipid Signaling [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to dCDK9-202: A Selective CDK9 Degrader
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and has emerged as a high-value target in oncology. As the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb), CDK9 phosphorylates RNA Polymerase II (RNAP II), releasing it from promoter-proximal pausing, a rate-limiting step in gene expression.[1] Many cancers exhibit a dependency on the continuous transcription of anti-apoptotic and oncogenic proteins, making CDK9 a compelling therapeutic target.[2]
This technical guide provides a comprehensive overview of a selective CDK9 degrader, dCDK9-202. While the initial topic of interest was "KT172," publicly available scientific literature does not identify a selective CDK9 degrader by that name. Therefore, this document focuses on dCDK9-202, a well-characterized and highly potent selective CDK9 degrader, to illustrate the principles and methodologies relevant to this class of molecules.[3][4][5] This guide will delve into its mechanism of action, selectivity, and preclinical efficacy, providing researchers, scientists, and drug development professionals with a detailed technical resource.
Core Concepts: PROTAC-mediated Degradation
dCDK9-202 is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system for targeted protein degradation.[3][6] A PROTAC consists of two ligands connected by a linker: one binds to the target protein (in this case, CDK9), and the other recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[3][5] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[6]
Quantitative Data Summary
The following tables summarize the quantitative data for dCDK9-202, showcasing its potency and efficacy in preclinical models.[3][4][5]
Table 1: In Vitro Degradation and Antiproliferative Activity of dCDK9-202
| Cell Line | Cancer Type | CDK9 Degradation DC50 (nM) | Max Degradation (Dmax) | Anti-proliferative IC50 (nM) |
| TC-71 | Ewing's Sarcoma | 3.5 | >99% | 8.5 |
| U87 | Glioblastoma | <25 | Significant | Not Reported |
| SKUT1 | Uterine Leiomyosarcoma | <25 | Significant | Not Reported |
| RH5 | Rhabdomyosarcoma | <25 | Significant | Not Reported |
Data sourced from a 2025 publication on the discovery of dCDK9-202.[3][4][5]
Table 2: Selectivity Profile of dCDK9-202
| Protein | Effect of dCDK9-202 Treatment (8 hours) |
| CDK9 | Strong Degradation |
| CDK4 | No significant change |
| CDK5 | No significant change |
| CDK6 | No significant change |
| CDK8 | No significant change |
| CDK11 | No significant change |
| IKZF1/3 | No acute depletion |
Data from selectivity studies in TC-71 cells.[3][5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay
-
Cell Seeding: Cancer cell lines (e.g., TC-71) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of dCDK9-202 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated cells, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated using non-linear regression analysis in software like GraphPad Prism.
Western Blotting for Protein Degradation
-
Cell Lysis: After treatment with dCDK9-202 for the desired time and concentration, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for CDK9 and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ). The level of the target protein is normalized to the loading control to determine the extent of degradation. The DC50 value (the concentration at which 50% of the protein is degraded) is then calculated.
In Vivo Tumor Xenograft Model
-
Cell Implantation: A suspension of cancer cells (e.g., TC-71) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.
-
Drug Administration: dCDK9-202 is administered to the treatment group via a suitable route (e.g., intravenous injection) at a specified dose and schedule. The control group receives a vehicle control.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint and Tissue Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be processed for further analysis (e.g., western blotting to confirm target degradation in vivo).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Visualizations
Signaling Pathways and Experimental Workflows
CDK9-mediated transcriptional elongation pathway.
Mechanism of action for the dCDK9-202 PROTAC.
Preclinical evaluation workflow for a CDK9 degrader.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Discovery and Synthesis of KT172: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of KT172, a potent, non-selective inhibitor of diacylglycerol lipase α (DAGLα) and diacylglycerol lipase β (DAGLβ). This compound has emerged as a valuable chemical probe for studying the endocannabinoid signaling pathway, particularly the biosynthesis of 2-arachidonoylglycerol (2-AG). This document details the quantitative inhibitory activity of this compound, outlines the experimental protocols for its characterization, and provides a putative synthesis route. Furthermore, it visualizes the key signaling pathways affected by this compound, offering a comprehensive resource for researchers in pharmacology, chemical biology, and drug discovery.
Discovery and Rationale
This compound was developed as part of a research effort to create chemical probes to elucidate the distinct physiological roles of the two 2-AG biosynthesis enzymes, DAGLα and DAGLβ. The discovery of this compound was first reported in a 2012 publication in Nature Chemical Biology by Hsu, K.L., et al. The researchers utilized a competitive activity-based protein profiling (ABPP) platform to screen a library of 1,2,3-triazole urea compounds for their ability to inhibit DAGL enzymes. This screening led to the identification and subsequent optimization of a class of (2-substituted)-piperidyl-1,2,3-triazole ureas, to which this compound belongs. The primary rationale for its development was to provide a tool to dissect the contribution of DAGLβ to inflammatory responses and other pathophysiological processes.
Quantitative Data
The inhibitory activity of this compound against various serine hydrolases has been quantified, highlighting its potency for DAGLβ and its cross-reactivity with other enzymes. The following table summarizes the key quantitative data for this compound.
| Target Enzyme | IC50 (nM) | Assay Condition | Reference |
| Diacylglycerol Lipase β (DAGLβ) | 60 | Recombinant human DAGLβ expressed in HEK293T cell membranes | |
| Diacylglycerol Lipase α (DAGLα) | 140 | Recombinant human DAGLα expressed in HEK293T cell membranes | |
| α/β-Hydrolase Domain 6 (ABHD6) | 5 | Panel of 47 mouse serine hydrolases | |
| Monoacylglycerol Lipase (MAGL) | 5,000 | Panel of 47 mouse serine hydrolases |
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in a single source, a general synthetic strategy for the (2-substituted)-piperidyl-1,2,3-triazole urea scaffold has been described by the discovering research group. The chemical name of this compound is [4-(2′-methoxy[1,1′-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl][2-(phenylmethyl)-1-piperidinyl]-methanone. Based on this and general methods for 1,2,3-triazole synthesis, a plausible synthetic route is outlined below.
Experimental Workflow for the Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of this compound.
Detailed Methodologies
Step 1: Synthesis of 4-(2'-methoxy-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazole
-
Suzuki Coupling: 4-bromo-1-(2-methoxyphenyl)benzene is coupled with ethynyltrimethylsilane using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent mixture (e.g., THF/H₂O) under an inert atmosphere. The reaction is typically heated to 80-85°C for 10-12 hours.
-
Deprotection: The resulting trimethylsilyl-protected alkyne is deprotected using a fluoride source, such as tetrabutylammonium fluoride (TBAF), in a solvent like THF to yield 4-ethynyl-2'-methoxy-1,1'-biphenyl.
-
[3+2] Cycloaddition (Click Chemistry): The terminal alkyne is then reacted with an azide source, such as trimethylsilyl azide (TMSN₃), in the presence of a copper(I) catalyst (e.g., CuI) to form the 1,2,3-triazole ring. This reaction is typically carried out in a solvent like DMSO.
Step 2: Synthesis of the Urea Linkage
-
Carbamoyl Chloride Formation: The synthesized 4-(2'-methoxy-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazole is reacted with phosgene or a phosgene equivalent like triphosgene in the presence of a non-nucleophilic base to form the corresponding carbamoyl chloride intermediate.
-
Nucleophilic Substitution: The carbamoyl chloride is then reacted with 2-(phenylmethyl)piperidine in a suitable solvent with a base to form the final product, this compound, via a nucleophilic substitution reaction. The product would then be purified using standard techniques such as column chromatography.
Experimental Protocols for Biological Characterization
The primary method used to characterize the inhibitory activity and selectivity of this compound is Competitive Activity-Based Protein Profiling (ABPP) .
Competitive ABPP Protocol
This protocol is adapted from the methods described by Hsu, et al. (2012).
Experimental Workflow for Competitive ABPP
Caption: Workflow for Competitive ABPP of this compound.
-
Proteome Preparation: Prepare a proteome source, such as a cell lysate (e.g., from HEK293T cells overexpressing the target enzyme) or a tissue homogenate, in an appropriate buffer.
-
Inhibitor Incubation: Aliquots of the proteome are pre-incubated with varying concentrations of this compound (or a vehicle control, typically DMSO) for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Probe Labeling: A broad-spectrum activity-based probe (ABP) that targets serine hydrolases, such as a fluorophosphonate-rhodamine (FP-Rh) probe, is added to the mixture and incubated for a further period (e.g., 30 minutes) at room temperature. The ABP will covalently label the active sites of serine hydrolases that have not been inhibited by this compound.
-
SDS-PAGE: The reaction is quenched by the addition of a loading buffer, and the proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Fluorescence Scanning: The gel is scanned using a fluorescence gel scanner to visualize the labeled proteins. The intensity of the fluorescent bands corresponds to the activity of the respective enzymes.
-
Data Analysis: The fluorescence intensity of the bands corresponding to the target enzymes (DAGLα, DAGLβ, etc.) is quantified. The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.
Signaling Pathway Modulation
This compound, by inhibiting DAGLα and DAGLβ, directly impacts the endocannabinoid signaling pathway by reducing the production of 2-arachidonoylglycerol (2-AG). This has downstream consequences on various physiological processes, particularly inflammation.
Signaling Pathway Affected by this compound
Caption: Inhibition of 2-AG synthesis by this compound.
As depicted in the diagram, the inhibition of DAGLα and DAGLβ by this compound blocks the conversion of diacylglycerol (DAG) to 2-AG. This reduction in 2-AG levels leads to decreased activation of cannabinoid receptors (CB1 and CB2) and a diminished supply of arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins (PGs). Consequently, this compound can attenuate inflammatory responses.
Conclusion
This compound is a pivotal pharmacological tool for investigating the roles of DAGLα and DAGLβ in health and disease. Its well-characterized inhibitory profile and its demonstrated effects on the endocannabinoid system make it an invaluable probe for researchers. This guide provides a centralized resource of its discovery, synthesis, and biological evaluation to facilitate its application in future studies aimed at understanding and therapeutically targeting the complex network of bioactive lipids.
The Ubiquitin-Proteasome System: A Technical Overview and the Unexplored Potential of KT172
A Note to the Reader: As of the current date, there is no publicly available scientific literature directly investigating the effects of the compound KT172 on the ubiquitin-proteasome system (UPS). Therefore, this document will provide a comprehensive technical guide to the ubiquitin-proteasome system and a detailed description of the known mechanisms of this compound. It will also explore a potential, though speculative, link between the target of this compound and the UPS, based on related research. This guide is intended for researchers, scientists, and drug development professionals interested in these fields.
The Ubiquitin-Proteasome System: The Cell's Primary Protein Degradation Machinery
The ubiquitin-proteasome system is a highly regulated and essential cellular process responsible for the degradation of the majority of intracellular proteins. This system plays a critical role in maintaining protein homeostasis, controlling the cell cycle, regulating signal transduction, and eliminating misfolded or damaged proteins. The process of targeting a protein for degradation by the UPS involves a three-step enzymatic cascade.
The Ubiquitination Cascade
The covalent attachment of ubiquitin, a small 76-amino acid regulatory protein, to a substrate protein is a sequential process involving three key enzymes:
-
E1 Ubiquitin-Activating Enzyme: This enzyme activates ubiquitin in an ATP-dependent manner, forming a high-energy thioester bond between a cysteine residue in its active site and the C-terminus of ubiquitin.
-
E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred to a cysteine residue on an E2 enzyme.
-
E3 Ubiquitin Ligase: The E3 ligase is responsible for recognizing the specific substrate protein and catalyzing the transfer of ubiquitin from the E2 enzyme to a lysine residue on the substrate. The human genome encodes for over 600 E3 ligases, which provide substrate specificity to the UPS.
This process is often repeated to form a polyubiquitin chain on the substrate, which acts as a recognition signal for the proteasome.
The 26S Proteasome
The 26S proteasome is a large, multi-catalytic protease complex that recognizes, unfolds, and degrades polyubiquitinated proteins. It is composed of two main subcomplexes:
-
The 20S Core Particle (CP): This is the catalytic core of the proteasome, forming a barrel-shaped structure with multiple peptidase activities.
-
The 19S Regulatory Particle (RP): This particle caps the 20S core and is responsible for recognizing and binding to polyubiquitinated substrates, deubiquitinating them, unfolding the substrate, and translocating it into the 20S core for degradation.
Deubiquitinating Enzymes (DUBs)
The ubiquitination process is reversible, thanks to the action of deubiquitinating enzymes (DUBs). DUBs can remove ubiquitin from substrates, thereby rescuing them from degradation and regulating the overall dynamics of the UPS.
This compound: A Diacylglycerol Lipase Inhibitor
This compound is a non-selective inhibitor of diacylglycerol lipase α (DAGLα) and diacylglycerol lipase β (DAGLβ). These enzymes are responsible for the hydrolysis of diacylglycerol (DAG) to produce 2-arachidonoylglycerol (2-AG), an endogenous cannabinoid neurotransmitter, and a free fatty acid.
| Compound | Target(s) | Known Effect |
| This compound | Diacylglycerol Lipase α (DAGLα), Diacylglycerol Lipase β (DAGLβ) | Inhibition of the hydrolysis of diacylglycerol |
Experimental Protocol: Diacylglycerol Lipase Inhibition Assay
A typical assay to determine the inhibitory effect of a compound like this compound on DAGL activity would involve the following steps:
-
Preparation of Enzyme Source: Cell membranes or purified recombinant DAGLα or DAGLβ are used as the enzyme source.
-
Substrate: A labeled form of diacylglycerol, such as 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG), is used as the substrate.
-
Incubation: The enzyme source is incubated with the substrate in the presence of varying concentrations of the inhibitor (this compound).
-
Detection of Product Formation: The amount of product formed (e.g., 2-AG or the released fatty acid) is quantified. This can be done using techniques like liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated to determine its potency.
Visualizing the Ubiquitin-Proteasome System
The following diagrams illustrate the key processes of the ubiquitin-proteasome system.
Caption: The Ubiquitination Cascade.
Caption: Substrate Degradation by the 26S Proteasome.
Potential Indirect Link Between Diacylglycerol Lipase and the Ubiquitin-Proteasome System
While there is no direct evidence of this compound affecting the UPS, research in a related area offers a potential, albeit speculative, connection. A study on mice deficient in adipose triglyceride lipase (ATGL), another key enzyme in lipid metabolism, revealed a significant accumulation of ubiquitinated proteins in their hearts. This was accompanied by an upregulation of the ubiquitin-activating enzyme E1a. This finding suggests a possible interplay between lipid metabolism and the ubiquitin-proteasome system.
It is conceivable that the inhibition of diacylglycerol lipases by this compound could lead to alterations in cellular lipid composition or signaling pathways that, in turn, might influence the function of the ubiquitin-proteasome system. For instance, changes in lipid mediators could potentially affect the activity or expression of E3 ligases or deubiquitinating enzymes.
Hypothetical Experimental Workflow to Investigate the Link:
To explore the potential effect of this compound on the UPS, a researcher could follow this workflow:
Caption: Proposed Experimental Workflow.
Conclusion and Future Directions
The ubiquitin-proteasome system is a fundamental cellular pathway with significant implications for health and disease. While this compound is a known inhibitor of diacylglycerol lipases, its effects on the UPS remain uninvestigated. The observation of a link between another lipase and the UPS in preclinical models suggests that exploring the potential interplay between DAGL inhibition and protein degradation pathways could be a worthwhile area of future research. Such studies would be necessary to determine if the effects of this compound extend beyond its immediate targets and influence the broader landscape of cellular protein homeostasis. Until such research is conducted, any connection between this compound and the ubiquitin-proteasome system remains speculative.
Foundational Research on KT172 and Diacylglycerol Lipase Beta (DAGLβ) Inhibition: A Technical Guide
Introduction
Diacylglycerol lipase beta (DAGLβ) is a transmembrane serine hydrolase that plays a critical role in the endocannabinoid system. It catalyzes the hydrolysis of diacylglycerols (DAG) to produce 2-arachidonoylglycerol (2-AG), a primary endogenous ligand for the cannabinoid receptors CB1 and CB2.[1] Due to its significant expression in peripheral tissues and immune cells like macrophages, DAGLβ has emerged as a key therapeutic target for inflammatory conditions.[2] The development of potent and selective inhibitors is crucial for elucidating the physiological roles of DAGLβ and for therapeutic intervention. KT172, a 1,2,3-triazole urea-based compound, has been identified as a potent inhibitor of DAGLβ, serving as an invaluable chemical probe for studying the enzyme's function in living systems.[3] This guide provides an in-depth overview of the foundational research on this compound and its inhibition of DAGLβ.
Quantitative Data: Inhibitory Profile of this compound
This compound was developed and optimized from a library of 1,2,3-triazole ureas to potently and selectively inactivate DAGLβ.[3] Its inhibitory activity has been characterized against DAGLβ and other related serine hydrolases using various assays. The data underscores its potency for DAGLβ with quantifiable selectivity over the α-isoform and other enzymes involved in endocannabinoid metabolism.
Table 1: Inhibitory Potency (IC₅₀) of this compound Against Key Serine Hydrolases
| Target Enzyme | Assay Condition | IC₅₀ Value | Reference(s) |
| DAGLβ (mouse) | Competitive ABPP, in situ (Neuro2A cells) | 11 nM | [3] |
| DAGLβ (human) | Recombinant enzyme in HEK293T membranes | 60 nM | [4] |
| DAGLα (human) | Recombinant enzyme in HEK293T membranes | 140 nM | [4] |
| ABHD6 | Panel of 47 mouse serine hydrolases | 5 nM | [4] |
| MGLL | Panel of 47 mouse serine hydrolases | 5,000 nM (5 µM) | [3][4] |
ABPP: Activity-Based Protein Profiling; ABHD6: α/β-hydrolase domain 6; MGLL: Monoacylglycerol Lipase.
Signaling Pathway of DAGLβ and Mechanism of this compound Inhibition
DAGLβ is a central node in a complex lipid signaling network. It hydrolyzes DAG to produce 2-AG.[2] 2-AG can then activate cannabinoid receptors (CB1/CB2) or be further metabolized by enzymes like monoacylglycerol lipase (MAGL) into arachidonic acid (AA).[5] Arachidonic acid is a key precursor for prostaglandins, a class of pro-inflammatory mediators, through the action of cyclooxygenase (COX) enzymes.[6]
This compound acts as an irreversible inhibitor of DAGLβ, covalently modifying the active site serine of the enzyme.[3] This inhibition blocks the biosynthesis of 2-AG, leading to a downstream reduction in arachidonic acid and prostaglandins. Consequently, this attenuates pro-inflammatory responses, such as the release of tumor necrosis factor-alpha (TNF-α) in macrophages.[1][3]
Experimental Protocols
The characterization of this compound and its effects on DAGLβ activity relied on several key methodologies, most notably Activity-Based Protein Profiling (ABPP).
Competitive Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to assess the functional state of entire enzyme families directly in native biological systems.[7][8] Competitive ABPP is used to determine the potency and selectivity of enzyme inhibitors like this compound.
Protocol Outline:
-
Sample Preparation : Proteomes (e.g., from cell lysates or tissue homogenates) are prepared. For in situ analysis, live cells (e.g., Neuro2A neuroblastoma cells) are used.[3]
-
Inhibitor Incubation : Samples are incubated with varying concentrations of the inhibitor (this compound) for a defined period (e.g., 4 hours for in situ experiments) to allow for target engagement.[3]
-
Probe Labeling : A broad-spectrum activity-based probe (ABP) that targets the desired enzyme class (e.g., HT-01 for serine hydrolases) is added. The ABP contains a reactive group to covalently bind to the active site of enzymes and a reporter tag (e.g., a fluorophore or biotin) for detection.[3]
-
Analysis : The proteome is separated by SDS-PAGE. The degree of inhibition is quantified by measuring the decrease in fluorescence intensity of the probe-labeled enzyme band at different inhibitor concentrations. Alternatively, for gel-free ABPP, biotinylated probes are used for enrichment, followed by mass spectrometry to identify and quantify target engagement across the proteome.[8][9]
-
IC₅₀ Determination : The concentration of inhibitor required to block 50% of probe labeling is calculated to determine the IC₅₀ value.
In Vivo Macrophage Assays
To assess the physiological effects of DAGLβ inhibition, in vivo studies are conducted using mouse models.[1][3]
Protocol Outline:
-
Macrophage Elicitation : Mice are treated with 4% (w/v) thioglycollate via intraperitoneal (i.p.) injection to induce the recruitment of macrophages to the peritoneal cavity.[10]
-
Inhibitor Administration : After 4 days, mice are administered this compound (e.g., 5 mg per kg body weight, i.p.) or a vehicle control.[3]
-
Macrophage Collection : Peritoneal macrophages are collected after a set time (e.g., 4 hours).
-
LPS Stimulation : Collected macrophages are plated and stimulated with lipopolysaccharide (LPS), a potent pro-inflammatory agent.
-
Cytokine Measurement : The supernatant is collected to measure the release of inflammatory cytokines, such as TNF-α, typically via ELISA.
-
Lipidomics : Cell pellets are analyzed using liquid chromatography-mass spectrometry (LC-MS) to quantify levels of 2-AG, arachidonic acid, and prostaglandins.[3]
Summary of In Vivo Efficacy
In vivo studies have demonstrated that this compound effectively engages DAGLβ in peritoneal macrophages and alters lipid signaling networks, leading to anti-inflammatory effects.
Table 2: Effects of this compound on Macrophage Lipid Signaling and Inflammatory Response
| Parameter Measured | Treatment Group | Outcome | Reference(s) |
| 2-Arachidonoylglycerol (2-AG) | This compound (5 mg/kg) | Significant reduction in peritoneal macrophages | [11] |
| Arachidonic Acid (AA) | This compound (5 mg/kg) | Significant reduction in peritoneal macrophages | [11] |
| Prostaglandins (PGE₂, PGD₂) | This compound (5 mg/kg) | Significant reduction in peritoneal macrophages | [4] |
| TNF-α Release (LPS-stimulated) | This compound-treated macrophages | Significant reduction compared to vehicle | [3] |
These findings confirm that DAGLβ is a key metabolic hub that regulates pro-inflammatory signaling in macrophages and that this compound can effectively modulate this network in vivo.[1][3]
Conclusion
This compound is a well-characterized, potent, and valuable chemical probe for studying diacylglycerol lipase beta. Foundational research has established its mechanism of action as an irreversible inhibitor that blocks the production of the endocannabinoid 2-AG and subsequent pro-inflammatory lipid mediators. The detailed experimental protocols, particularly competitive ABPP, have been instrumental in defining its potency and selectivity. Data from both in vitro and in vivo models demonstrate that by inhibiting DAGLβ, this compound effectively perturbs a lipid signaling network critical for inflammatory responses in macrophages. This body of research provides a solid foundation for drug development professionals and scientists exploring DAGLβ as a therapeutic target for inflammatory diseases.
References
- 1. DAGLβ inhibition perturbs a lipid network involved in macrophage inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liposomal Delivery of Diacylglycerol Lipase-Beta Inhibitors to Macrophages Dramatically Enhances Selectivity and Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interpriseusa.com [interpriseusa.com]
- 5. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [en.bio-protocol.org]
- 9. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Preliminary Studies of KT172 in Cancer Cell Lines: A Review of Publicly Available Data
Notice to the Reader: As of the current date, a comprehensive search of publicly available scientific literature and data repositories has yielded no specific information, preliminary studies, quantitative data, or experimental protocols for a compound designated "KT172" in the context of cancer cell line research. The information presented herein is based on general principles of anti-cancer drug development and common methodologies employed in the field, which would be applicable to a novel agent like this compound upon the future publication of relevant research.
This document serves as a template and guide for the kind of data and experimental detail that would be expected in a technical whitepaper for a novel anti-cancer compound. The specific details relating to "this compound" are hypothetical and for illustrative purposes only.
Hypothetical Overview and Mechanism of Action
For a novel therapeutic candidate, initial studies would focus on elucidating its mechanism of action. This would involve identifying the molecular target and the signaling pathways it modulates to exert its anti-cancer effects. For instance, a compound might target a specific kinase in a well-known oncogenic pathway like the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers.
Illustrative Signaling Pathway
The diagram below illustrates a hypothetical mechanism where this compound acts as an inhibitor of a key protein in a cancer-related signaling cascade.
Quantitative Data Summary
Preliminary studies on a new compound would typically involve screening against a panel of cancer cell lines to determine its efficacy. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify a compound's potency.
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 50 |
| A549 | Lung Cancer | 120 |
| HCT116 | Colon Cancer | 75 |
| U87 | Glioblastoma | 200 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are examples of standard protocols that would be used in the preliminary evaluation of a compound like this compound.
Cell Viability Assay (MTS Assay)
This assay is used to measure the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for 72 hours.
-
MTS Reagent Addition: After the incubation period, MTS reagent is added to each well.
-
Incubation and Measurement: The plates are incubated for 1-4 hours, and the absorbance is read at 490 nm using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control to determine the percentage of cell viability. IC50 values are calculated using non-linear regression analysis.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and would be employed to confirm the effect of this compound on its target and downstream signaling proteins.
-
Protein Extraction: Cells are treated with this compound at various concentrations for a specified time, then lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target protein and downstream effectors, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Illustrative Experimental Workflow
The following diagram outlines a typical workflow for the initial in vitro evaluation of a novel anti-cancer compound.
While no specific data for this compound is currently in the public domain, the framework provided in this guide outlines the standard approach for the preliminary in vitro evaluation of a novel anti-cancer compound. The generation of quantitative data through assays like MTS and the elucidation of molecular mechanisms via techniques such as Western blotting are fundamental steps in the drug discovery pipeline. As research on novel therapeutics is a dynamic and ongoing process, it is anticipated that information on new compounds will become available as they progress through the development cycle. Researchers and drug development professionals are encouraged to monitor scientific publications and conference proceedings for emerging data.
The Therapeutic Potential of KT172: A Technical Guide for Researchers
An In-depth Examination of a Non-selective Diacylglycerol Lipase Inhibitor
This technical guide provides a comprehensive overview of KT172, a non-selective inhibitor of diacylglycerol lipase α (DAGLα) and diacylglycerol lipase β (DAGLβ).[1][2] Intended for researchers, scientists, and professionals in drug development, this document details the mechanism of action, preclinical data, potential therapeutic applications, and key experimental protocols related to this compound and the broader class of DAGL inhibitors.
Introduction to this compound
This compound is a small molecule inhibitor belonging to the 1,2,3-triazole urea class of compounds.[3] It is characterized as a non-selective inhibitor of the serine hydrolases DAGLα and DAGLβ, the primary enzymes responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] By blocking the production of 2-AG, this compound offers a powerful tool to investigate the physiological and pathophysiological roles of the endocannabinoid system and related lipid signaling pathways. The inhibition of DAGL enzymes has emerged as a promising therapeutic strategy for a range of conditions, particularly those involving inflammation and pain.[4][5]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of DAGLα and DAGLβ. These enzymes catalyze the hydrolysis of diacylglycerols (DAGs) to produce 2-AG.[3] 2-AG is the most abundant endocannabinoid in the central nervous system and acts as a full agonist for the cannabinoid receptors CB1 and CB2.[6] The signaling cascade initiated by this compound is outlined below:
-
Inhibition of DAGL: this compound covalently modifies the catalytic serine residue of DAGLα and DAGLβ, blocking their enzymatic activity.
-
Reduction of 2-AG: This inhibition leads to a significant decrease in the biosynthesis of 2-AG from its DAG precursors.[3]
-
Downstream Effects: The reduction in 2-AG levels subsequently decreases the levels of its downstream metabolite, arachidonic acid (AA). AA is a key precursor for pro-inflammatory eicosanoids, such as prostaglandins (e.g., PGE2 and PGD2).[2][4]
-
Modulation of Inflammatory Response: By reducing the levels of 2-AG and prostaglandins, this compound can attenuate inflammatory responses. Studies have shown that DAGLβ inhibition in macrophages leads to a reduction in lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α).[3][4]
Signaling Pathways
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound.
Preclinical Data
The following tables summarize the available quantitative data for this compound and related DAGL inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC₅₀ (nM) | Assay System | Reference |
| Diacylglycerol Lipase α (DAGLα) | 140 | Recombinant DAGLα in HEK293T cell membranes | [1] |
| Diacylglycerol Lipase β (DAGLβ) | 60 | Recombinant DAGLβ in HEK293T cell membranes | [1][7] |
| α/β-hydrolase 6 (ABHD6) | 5 | Panel of 47 mouse serine hydrolases | [1] |
| Monoacylglycerol Lipase (MAGL) | 5,000 | Panel of 47 mouse serine hydrolases | [1] |
Table 2: In Vivo Efficacy of DAGLβ Inhibitors in Pain Models
| Compound | Pain Model | Effect | Reference |
| KT109 | LPS-induced inflammatory pain | Reverses mechanical allodynia | [5] |
| KT109 | Chronic Constrictive Injury (CCI) - Neuropathic | Reverses mechanical allodynia and thermal hyperalgesia | [5] |
| KT109* | Paclitaxel-induced neuropathic pain | Dose-dependently reverses mechanical allodynia | [5] |
| This compound | Inflammatory Pain | Reduces production of prostaglandins and pro-inflammatory cytokines in macrophages | [4] |
*KT109 is a structurally related and well-characterized DAGLβ inhibitor often used in preclinical studies.[5]
Therapeutic Potential
The ability of this compound to modulate the endocannabinoid and inflammatory pathways suggests its potential therapeutic application in several areas:
-
Inflammatory Disorders: By inhibiting the production of prostaglandins and pro-inflammatory cytokines in immune cells like macrophages, DAGL inhibitors are being investigated for inflammatory conditions.[3][4]
-
Neuropathic and Inflammatory Pain: Preclinical studies with related DAGLβ inhibitors have shown significant efficacy in reducing pain behaviors in various animal models.[4][5] This suggests that this compound could be a valuable lead compound for the development of novel analgesics.
-
Neurodegenerative and Cognitive Diseases: DAGLα is implicated in synaptic plasticity, learning, and memory.[6] While this compound is non-selective, the development of isoform-selective inhibitors could target cognitive decline and other neurological disorders.
-
Metabolic Disorders: The endocannabinoid system plays a role in regulating metabolism, and DAGL inhibitors have been proposed as potential treatments for metabolic conditions.[8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the characterization of DAGL inhibitors like this compound.
In Vitro DAGL Activity Assay
This protocol is adapted from methodologies used to determine the IC₅₀ values of DAGL inhibitors.
-
Enzyme Source: Utilize membrane fractions from HEK293T cells transiently transfected to overexpress human DAGLα or DAGLβ.
-
Substrate: Use 1-stearoyl-2-arachidonoyl-sn-glycerol (1-S-2-AG) as the substrate.
-
Inhibitor Preparation: Prepare stock solutions of this compound in DMSO. Create a dilution series to test a range of concentrations.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) is typically used.
-
Reaction:
-
Pre-incubate the enzyme preparation with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding the 1-S-2-AG substrate.
-
Incubate the reaction mixture for a defined period (e.g., 20-30 minutes) at 37°C.
-
-
Reaction Quenching and Extraction: Stop the reaction by adding a chloroform/methanol mixture. Extract the lipids into the organic phase.
-
Analysis: Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the amount of 2-AG produced.
-
Data Analysis: Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vivo Model of Inflammatory Pain (LPS-induced Allodynia)
This protocol is based on the methods described by Wilkerson et al. for testing DAGLβ inhibitors.[5]
-
Animals: Use adult male mice (e.g., C57BL/6J strain).
-
Induction of Inflammation: Induce localized inflammation by injecting lipopolysaccharide (LPS; e.g., 1 µg in 20 µL saline) into the plantar surface of one hind paw.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at a specified time point relative to the LPS injection (e.g., 2 hours post-LPS).
-
Assessment of Mechanical Allodynia:
-
Place mice in individual compartments on an elevated mesh floor and allow them to acclimate.
-
Measure the paw withdrawal threshold using von Frey filaments of logarithmically increasing stiffness.
-
Apply the filaments to the plantar surface of the paw until buckling. A positive response is a brisk withdrawal or flinching of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
-
Data Analysis: Compare the paw withdrawal thresholds between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test). A significant increase in the withdrawal threshold in the this compound group indicates an anti-allodynic effect.
Lipidomic Analysis of Macrophages
This protocol is based on the methods described by Hsu et al.[3]
-
Cell Culture and Treatment:
-
Harvest peritoneal macrophages from mice.
-
Plate the cells and allow them to adhere.
-
Treat the cells with this compound or vehicle for a specified duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 6 hours).
-
-
Lipid Extraction:
-
Scrape the cells into methanol.
-
Add chloroform and water to perform a Bligh-Dyer lipid extraction.
-
Collect the lower organic phase containing the lipids.
-
-
LC-MS/MS Analysis:
-
Analyze the lipid extracts using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Use a suitable column (e.g., C18) for reverse-phase chromatography.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify specific lipids (e.g., 2-AG, arachidonic acid, PGE2, PGD2) based on their specific precursor-to-product ion transitions.
-
-
Data Analysis: Normalize the lipid levels to an internal standard and protein concentration. Compare the levels of each lipid between this compound-treated and vehicle-treated cells to determine the effect of DAGL inhibition.
References
- 1. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of diacylglycerol lipase β modulates lipid and endocannabinoid levels in the ex vivo human placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diacylglycerol lipase β inhibition reverses nociceptive behaviour in mouse models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Diagram of endocannabinoid biosynthesis and mode of action of the endocannabinoid system within a neuron [pfocr.wikipathways.org]
Methodological & Application
Application Notes and Protocols for KT172: An in vitro Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KT172 is a potent, non-selective small molecule inhibitor of diacylglycerol lipase α (DAGLα) and diacylglycerol lipase β (DAGLβ). These enzymes are key to the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG), a critical signaling molecule in various physiological and pathological processes. By inhibiting DAGLα and DAGLβ, this compound effectively reduces the production of 2-AG and its downstream metabolites, including arachidonic acid and prostaglandins. This application note provides detailed protocols for in vitro experiments to characterize the activity and cellular effects of this compound, including enzyme inhibition assays, cell viability assessments, and Western blot analysis of downstream signaling pathways.
Introduction
The endocannabinoid system, particularly the signaling pathways involving 2-arachidonoylglycerol (2-AG), is implicated in a wide range of biological functions, including neurotransmission, inflammation, and cell proliferation. Diacylglycerol lipases α and β (DAGLα and DAGLβ) are the primary enzymes responsible for the on-demand synthesis of 2-AG from diacylglycerol (DAG). Dysregulation of DAGL activity has been linked to various diseases, making these enzymes attractive therapeutic targets.
This compound has emerged as a valuable research tool for investigating the roles of DAGLs. It acts as a non-selective inhibitor of both DAGLα and DAGLβ. Understanding the in vitro effects of this compound is crucial for elucidating the therapeutic potential of DAGL inhibition. This document outlines detailed experimental protocols to assess the efficacy and mechanism of action of this compound in a laboratory setting.
Data Presentation
Table 1: In vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) | Assay Conditions |
| Diacylglycerol Lipase α (DAGLα) | 140 | Hydrolysis of 1-stearoyl-2-arachidonoylglycerol in HEK293T cell membranes expressing recombinant DAGLα[1] |
| Diacylglycerol Lipase β (DAGLβ) | 60 | Hydrolysis of 1-stearoyl-2-arachidonoylglycerol in HEK293T cell membranes expressing recombinant DAGLβ[1] |
| α/β-hydrolase 6 (ABHD6) | 5 | Panel of 47 mouse serine hydrolases[1] |
| Monoacylglycerol Lipase (MAGL) | 5,000 | Panel of 47 mouse serine hydrolases[1] |
Table 2: Effect of this compound on Downstream Metabolites in Thioglycolate-Stimulated Peritoneal Macrophages
| Metabolite | Effect of this compound (5 mg/kg in mice) |
| 2-arachidonoyl glycerol (2-AG) | Decreased production[1] |
| Arachidonic Acid | Reduced levels[1] |
| Prostaglandin E2 (PGE2) | Reduced levels[1] |
| Prostaglandin D2 (PGD2) | Reduced levels[1] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound inhibits the enzymatic activity of DAGLα and DAGLβ, which are responsible for the conversion of diacylglycerol (DAG) to 2-arachidonoylglycerol (2-AG). This leads to a reduction in 2-AG levels and, consequently, a decrease in the downstream signaling molecules derived from 2-AG, such as arachidonic acid and prostaglandins.
References
Application Notes and Protocols for Novel Anticancer Agents
Topic: Recommended Dosage of a Novel Anticancer Agent for Treating Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The determination of an optimal and effective dosage is a critical step in the preclinical evaluation of any novel anticancer agent. This document provides a generalized framework and detailed protocols for establishing the recommended dosage of a hypothetical novel anticancer compound, herein referred to as "Compound X," for treating various cancer cell lines. The methodologies described are based on standard practices in cancer drug discovery and can be adapted for specific research needs.
Data Presentation: Efficacy of Compound X Across Cancer Cell Lines
The following tables summarize hypothetical quantitative data for Compound X, illustrating how its efficacy can be presented.
Table 1: IC50 Values of Compound X in Various Cancer Cell Lines after 72-hour Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| MDA-MB-231 | Breast Cancer | 8.1 |
| A549 | Lung Cancer | 12.5 |
| HCT116 | Colon Cancer | 3.8 |
| K562 | Leukemia | 1.5 |
Table 2: Apoptosis Induction by Compound X in K562 Cells
| Treatment Concentration (µM) | % Apoptotic Cells (Annexin V positive) | Caspase-3 Activity (Fold Change) |
| 0 (Control) | 5.3 | 1.0 |
| 1.0 | 25.8 | 3.2 |
| 2.5 | 45.1 | 5.7 |
| 5.0 | 68.4 | 8.9 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of an anticancer agent that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Compound X stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound X in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Compound X. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of cells undergoing apoptosis after treatment with an anticancer agent.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Compound X
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Compound X for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical mechanism of action for Compound X, where it inhibits a key signaling pathway involved in cancer cell proliferation and survival.
Caption: Hypothetical signaling pathway inhibited by Compound X.
Experimental Workflow Diagram
This diagram outlines the general workflow for evaluating a novel anticancer compound.
Caption: General experimental workflow for a novel anticancer drug.
Application Notes and Protocols for KT172, a Diacylglycerol Lipase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and handling of KT172, a potent, non-selective inhibitor of diacylglycerol lipases α (DAGLα) and β (DAGLβ), and α/β-hydrolase domain-containing 6 (ABHD6). This document also includes a general protocol for its use in cell-based assays and diagrams of the relevant signaling pathway and experimental workflow.
Solubility of this compound
This compound is a crystalline solid with the following molecular characteristics:
-
Chemical Formula: C₂₈H₂₈N₄O₂
-
Molecular Weight: 452.6 g/mol
-
IUPAC Name: [4-(2'-methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl][2-(phenylmethyl)-1-piperidinyl]-methanone
The solubility of this compound in various common laboratory solvents is summarized in the table below. It is important to note that solubility can vary between different batches and sources of the compound.
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL[1] | A clear solution can be obtained. |
| Dimethylformamide (DMF) | 5 mg/mL[1] | A clear solution can be obtained. |
| DMSO:PBS (pH 7.2) (1:2) | 0.25 mg/mL[1] | This solution is suitable for preparing aqueous working solutions for cell-based assays. |
Experimental Protocols
Preparation of this compound Stock Solutions
It is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent, which can then be diluted to the desired working concentration in an aqueous buffer or cell culture medium.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding the Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL or 22.1 mM).
-
Dissolving the Compound: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid in dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
General Protocol for a Cell-Based Assay with this compound
This protocol provides a general guideline for treating cultured cells with this compound to assess its biological activity. The specific parameters, such as cell type, seeding density, this compound concentration, and incubation time, should be optimized for each specific experiment.
Materials:
-
Cultured cells of interest (e.g., HEK293T, macrophages, PC3)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well cell culture plates (e.g., 96-well, 24-well, or 6-well)
-
Reagents for the specific assay readout (e.g., ELISA kit, fluorescence dye, lysis buffer for western blotting)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Working Solutions: On the day of the experiment, thaw the this compound stock solution. Prepare serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including the vehicle control, and is at a level that does not affect cell viability (typically ≤ 0.1%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 4 hours, as used in some studies with PC3 cells[2]). The optimal incubation time will depend on the specific cell type and the biological process being investigated.
-
Assay Readout: Following incubation, proceed with the specific assay to measure the effect of this compound. This could involve:
-
Measurement of 2-Arachidonoylglycerol (2-AG) levels: Collect the cell lysate or supernatant and measure 2-AG levels using techniques like liquid chromatography-mass spectrometry (LC-MS) or a specific ELISA kit.
-
Western Blot Analysis: Lyse the cells and perform western blotting to analyze the expression or phosphorylation of proteins in the downstream signaling pathway.
-
Cell Viability/Proliferation Assays: Use assays such as MTT, XTT, or CellTiter-Glo to assess the effect of this compound on cell viability.
-
Functional Assays: For macrophages, this could involve measuring the production of inflammatory mediators (e.g., prostaglandins) or assessing phagocytic activity.
-
Example Concentrations from Literature:
-
PC3 cells: 100 nM for 4 hours to block DAGLβ activity in situ.[2]
-
Neuro2A cells: 25 nM for 4 hours.[2]
-
Isolated ventral tegmental area (VTA) dopamine neurons: 1 µM to restore nicotine-stimulated GABA release.[1]
Signaling Pathways and Experimental Workflow
Endocannabinoid Signaling Pathway Involving DAGL and ABHD6
The following diagram illustrates the role of Diacylglycerol Lipase (DAGL) in the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) and its subsequent degradation by α/β-hydrolase domain-containing 6 (ABHD6). This compound inhibits both DAGLα/β and ABHD6, thereby modulating this signaling pathway.
Caption: Endocannabinoid signaling pathway modulated by this compound.
Experimental Workflow for Assessing this compound Activity
This diagram outlines a typical workflow for investigating the effects of this compound in a cell-based assay, from cell culture to data analysis.
Caption: General experimental workflow for this compound cell-based assays.
References
Application Notes and Protocols for KT172 Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Western blot analysis to investigate the cellular effects of KT172, a non-selective inhibitor of diacylglycerol lipase α (DAGLα) and DAGLβ. By inhibiting these enzymes, this compound blocks the production of the endocannabinoid 2-arachidonoylglycerol (2-AG), impacting multiple downstream signaling pathways. This protocol outlines the necessary steps to assess the effects of this compound on key protein targets.
Introduction
This compound is a valuable research tool for studying the roles of DAGLα and DAGLβ in cellular signaling. These enzymes are integral to the endocannabinoid system, catalyzing the hydrolysis of diacylglycerol (DAG) to produce 2-AG.[1][2] 2-AG is a primary endogenous ligand for cannabinoid receptors CB1 and CB2 and a precursor for arachidonic acid (AA), which is subsequently converted to prostaglandins.[2][3] Inhibition of DAGL by this compound is expected to decrease 2-AG levels, leading to modulation of downstream signaling cascades, including those involved in inflammation, metabolism, and neurotransmission.
Western blotting is a powerful technique to detect changes in protein expression and post-translational modifications, such as phosphorylation, in response to treatment with small molecule inhibitors like this compound. This document provides a comprehensive protocol for Western blot analysis of key proteins in pathways affected by DAGL inhibition.
Key Signaling Pathways and Protein Targets for this compound Analysis
Inhibition of DAGLα/β by this compound can be expected to modulate several key signaling pathways. The following table summarizes these pathways and suggests primary protein targets for Western blot analysis.
| Signaling Pathway | Rationale for Investigation with this compound | Primary Antibody Targets | Expected Change with this compound Treatment |
| Prostaglandin Synthesis | This compound reduces the precursor 2-AG, which is converted to arachidonic acid, the substrate for cyclooxygenase (COX) enzymes that produce prostaglandins.[2][4] | COX-2 | Decrease in expression, particularly under inflammatory stimuli. |
| AMPK Signaling | Disruption of DAGLβ has been shown to activate AMP-activated protein kinase (AMPK) signaling.[5] | Phospho-AMPKα (Thr172), Total AMPKα | Increase in the ratio of p-AMPKα to total AMPKα. |
| Protein Kinase C (PKC) Signaling | Inhibition of DAGL leads to the accumulation of its substrate, diacylglycerol (DAG), which is a known activator of PKC isoforms.[6] | Phospho-PKC (pan), specific PKC isoforms (e.g., PKCθ) | Increase in phosphorylation or translocation from cytosol to membrane. |
| mTORC1 Signaling | DAGL has been implicated in the regulation of the mTORC1 pathway.[7] | Phospho-S6 Ribosomal Protein (Ser235/236), Total S6 Ribosomal Protein | Potential decrease in the ratio of p-S6 to total S6. |
Experimental Protocols
A. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., macrophages, microglia, or other relevant cell lines) at an appropriate density in 6-well plates or 10 cm dishes and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time period. The optimal concentration and treatment time should be determined empirically for each cell type and experimental condition.
B. Protein Extraction
-
Cell Lysis: After treatment, place the culture plates on ice and wash the cells once with ice-cold 1X phosphate-buffered saline (PBS).
-
Aspirate the PBS and add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes, with occasional vortexing. For complete lysis and to shear DNA, sonicate the samples briefly (e.g., 3 cycles of 10 seconds on, 30 seconds off).[2][6]
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new, pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.
C. SDS-PAGE and Western Blotting
-
Sample Preparation: Based on the protein quantification, dilute the lysates with 4X Laemmli sample buffer to a final concentration of 1X. For most applications, load 20-40 µg of total protein per lane.[3][6]
-
Denaturation: Heat the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[2][7]
-
Blocking: After transfer, block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[2][8]
-
Primary Antibody Incubation: Incubate the membrane with the recommended dilution of the primary antibody (see table above) in blocking buffer overnight at 4°C with gentle agitation.[2]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[2]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[9]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
Data Presentation
Quantitative data from Western blot analysis should be presented in a clear and organized manner. Densitometry analysis of the protein bands should be performed using appropriate software. The intensity of the protein of interest should be normalized to a loading control (e.g., β-actin, GAPDH, or total protein stain) to account for variations in protein loading.
Table 1: Example of Densitometry Data for this compound Treatment
| Treatment | p-AMPKα / Total AMPKα (Relative Fold Change) | COX-2 / β-actin (Relative Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (1 µM) | 1.8 | 0.6 |
| This compound (5 µM) | 2.5 | 0.3 |
| This compound (10 µM) | 3.2 | 0.1 |
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis of this compound-treated cells.
Caption: Simplified signaling pathways modulated by this compound.
References
- 1. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diacylglycerol lipase - Wikipedia [en.wikipedia.org]
- 4. Diacylglycerol lipase-beta is required for TNF-alpha response but not CD8+ T cell priming capacity of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. Diacylglycerol lipase regulates lifespan and oxidative stress response by inversely modulating TOR signaling in Drosophila and C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Inhibition of diacylglycerol lipase β modulates lipid and endocannabinoid levels in the ex vivo human placenta [frontiersin.org]
- 9. Inhibition of diacylglycerol lipase β modulates lipid and endocannabinoid levels in the ex vivo human placenta - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Evaluating CDK9 Degradation Using a Selective PROTAC
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and a validated therapeutic target in various malignancies, including pancreatic, prostate, and breast cancers.[1][2] It forms the catalytic core of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA Polymerase II to promote the transcription of short-lived anti-apoptotic proteins like Mcl-1 and MYC.[1][3][4] Dysregulation of the CDK9 pathway is a prominent driver of tumorigenesis, making it a valuable target for anticancer therapies.[2][5]
Targeted protein degradation, particularly through the use of Proteolysis-Targeting Chimeras (PROTACs), offers a promising alternative to traditional small-molecule inhibition.[6][7] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[6][8][9] They achieve this by simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[9] This approach can offer advantages over inhibition, such as improved selectivity and the elimination of both enzymatic and scaffolding functions of the target protein.[7]
These application notes provide a comprehensive guide for researchers to evaluate the efficacy of a selective CDK9-degrading PROTAC. The protocols outlined below cover the assessment of direct CDK9 degradation, the impact on downstream signaling pathways, and the resulting effects on cell viability.
Note on KT172: Current scientific literature does not identify this compound as a CDK9-degrading agent. It is described as a non-selective inhibitor of diacylglycerol lipases (DAGLα and DAGLβ)[10]. The following protocols are designed for a representative selective CDK9-degrading PROTAC and can be adapted for any compound hypothesized to induce CDK9 degradation.
Signaling Pathway and Mechanism of Action
CDK9-Mediated Transcriptional Regulation
CDK9, as part of the P-TEFb complex, is recruited to gene promoters where it phosphorylates the C-terminal domain of RNA Polymerase II (Pol II). This action releases Pol II from a paused state, allowing for transcriptional elongation to proceed. Key downstream targets include critical survival proteins such as Mcl-1 and the transcription factor MYC.[1][3][7]
PROTAC Mechanism for CDK9 Degradation
A CDK9-targeting PROTAC operates by inducing proximity between CDK9 and an E3 ubiquitin ligase (e.g., Cereblon or VHL). This forms a ternary complex, facilitating the transfer of ubiquitin molecules to CDK9. The polyubiquitinated CDK9 is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in further degradation cycles.[8][9][11]
Experimental Protocols
The following protocols provide a framework for assessing a novel CDK9 degrader. Key assays include direct measurement of protein knockdown, analysis of downstream pathway modulation, and evaluation of antiproliferative effects.
Experimental Workflow Overview
Protocol 1: CDK9 Degradation Assessment by Western Blot
This protocol is used to quantify the reduction in CDK9 protein levels following treatment with a degrader.
Materials:
-
Cancer cell line (e.g., HCT116, MV4-11, MOLM-13)
-
Complete growth medium (e.g., RPMI 1640 + 10% FBS)
-
CDK9 Degrader stock solution (in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a control)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-CDK9, anti-Vinculin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for 70-80% confluency after 24 hours. For suspension cells like MV4-11, seed at approximately 0.5 x 10⁶ cells/mL.
-
Compound Treatment: Prepare serial dilutions of the CDK9 degrader in complete medium. Treat cells for a specified time course (e.g., 2, 4, 6, 12, 24 hours) or with a dose-response range (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 6 hours).
-
Include a vehicle control (DMSO equivalent to the highest degrader concentration).
-
Optional: Include a co-treatment with MG132 (10 µM, added 1 hour prior to degrader) to confirm proteasome-dependent degradation.
-
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using software like ImageJ. Normalize CDK9 levels to the loading control and then to the DMSO vehicle control. Plot the normalized values to determine the DC₅₀ (half-maximal degradation concentration).
Protocol 2: Analysis of Downstream Targets and Cell Viability
This protocol assesses the functional consequences of CDK9 degradation.
Part A: Downstream Target Modulation (Western Blot)
-
Follow the Western Blot protocol as described above, but use primary antibodies against downstream targets of CDK9, such as Mcl-1 and MYC.[1][12] Analyze the dose- and time-dependent reduction in these protein levels.
Part B: Antiproliferative Assay (MTS or CellTiter-Glo®) Materials:
-
96-well plates (white plates for luminescence, clear for absorbance)
-
CDK9 Degrader
-
MTS reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Compound Treatment: Add serial dilutions of the CDK9 degrader to the wells. Include a DMSO control.
-
Incubation: Incubate the plates for 72 to 120 hours.[13]
-
Assay Measurement:
-
For MTS: Add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.
-
For CellTiter-Glo®: Add the reagent to each well, mix, and measure luminescence.
-
-
Data Analysis: Normalize the results to the DMSO control wells. Plot the cell viability against the logarithm of the compound concentration and use a non-linear regression model to calculate the IC₅₀ (half-maximal inhibitory concentration).
Data Presentation
Effective evaluation of a CDK9 degrader requires quantifying its potency and efficacy across different metrics and cell lines. The tables below show representative data for published CDK9 degraders.
Table 1: Degradation Potency (DC₅₀) of Representative CDK9 PROTACs
| Compound | Cell Line | Treatment Time (h) | DC₅₀ (nM) | E3 Ligase | Reference |
|---|---|---|---|---|---|
| PROTAC 3 | HCT116 | - | ~250 | CRBN | [6] |
| Wogonin-based PROTAC 11c | MCF7 | - | 523 | CRBN | [6] |
| PROTAC B03 | Leukemia Cells | - | Low nM | - | [12] |
| PROTAC CDK9 degrader-5 | MV411 | - | 100 (CDK9₄₂) | - | [14] |
| KI-CDK9d-32 | MOLT-4 | 4 | 0.89 | - |[13] |
Table 2: Antiproliferative Activity (IC₅₀) of Representative CDK9 Degraders
| Compound | Cell Line | Treatment Time (h) | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Wogonin-based PROTAC 11c | MCF7 | - | 17 | [6] |
| PROTAC FLT3/CDK9 degrader-1 | MV4-11 | - | 0.047 | [15] |
| PROTAC FLT3/CDK9 degrader-1 | MOLM-13 | - | 0.042 | [15] |
| KI-CDK9d-32 | MOLM-13 | 120 | 0.0004 (4 nM) | [13] |
| KI-CDK9d-32 | MV4-11 | 120 | 0.0006 (6 nM) |[13] |
References
- 1. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. CDK9 | Cancer Genetics Web [cancer-genetics.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Targeted degradation of CDK9 potently disrupts the MYC-regulated network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interpriseusa.com [interpriseusa.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Assessing the Effect of KT172 on Cell Viability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing the effect of KT172, a selective inhibitor of diacylglycerol lipase β (DAGLβ), on cell viability. It includes comprehensive methodologies for cell culture, treatment with this compound, and evaluation of cell viability using the MTT assay. Additionally, a summary of the signaling pathway modulated by this compound is presented, along with data presentation guidelines.
Introduction
This compound is a potent and selective inhibitor of diacylglycerol lipase β (DAGLβ), an enzyme responsible for the hydrolysis of diacylglycerol to produce the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] 2-AG is a key signaling molecule involved in various physiological processes, and its dysregulation has been implicated in several diseases. DAGLβ activity has been linked to the modulation of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[3][4] By inhibiting DAGLβ, this compound can alter cellular signaling cascades, potentially impacting cell viability. This application note provides a framework for researchers to investigate the effects of this compound on the viability of their specific cell lines of interest.
Signaling Pathway
Inhibition of DAGLβ by this compound leads to a reduction in the production of 2-arachidonoylglycerol (2-AG) from diacylglycerol (DAG). This can subsequently influence the mTOR signaling pathway, which is a critical regulator of cell proliferation and survival. The diagram below illustrates the putative signaling cascade affected by this compound.
Experimental Protocols
A widely used, reliable, and cost-effective method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][4][5]
Materials
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution prepared in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Cell Seeding
-
Culture the desired cell line in appropriate flasks until they reach approximately 80-90% confluency.
-
Trypsinize the cells (for adherent cells) and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension in a complete culture medium to the desired seeding density. The optimal seeding density will vary depending on the cell line's growth rate and should be determined empirically. A typical starting point is 5,000-10,000 cells per well in a 96-well plate.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach and resume growth.
Treatment with this compound
-
Prepare a series of dilutions of this compound in a complete culture medium from the stock solution. The final concentrations should be chosen based on the expected potency of the compound. A typical starting range could be from 0.01 µM to 100 µM.
-
Include a vehicle control group (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a negative control group (untreated cells in medium only).
-
After the 24-hour incubation period, carefully aspirate the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions, vehicle control, or negative control medium to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
MTT Assay Protocol
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]
-
Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO₂. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4][5]
-
After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][6]
-
Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3][5]
Experimental Workflow
Data Presentation
The quantitative data obtained from the MTT assay should be summarized in a clear and structured table for easy comparison. The absorbance values should be converted to percentage cell viability relative to the vehicle control.
Calculation of Cell Viability
-
Average the absorbance values for the replicate wells of each treatment condition.
-
Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution but no cells) from all other average absorbance values.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
% Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100
Sample Data Table
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.087 | 100 |
| 0.01 | 1.231 | 0.091 | 98.17 |
| 0.1 | 1.156 | 0.075 | 92.18 |
| 1 | 0.987 | 0.063 | 78.71 |
| 10 | 0.654 | 0.042 | 52.15 |
| 100 | 0.231 | 0.025 | 18.42 |
From this data, an IC₅₀ value (the concentration of this compound that inhibits cell viability by 50%) can be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting a sigmoidal dose-response curve.
Troubleshooting
-
High background absorbance: Ensure complete removal of the medium before adding the solubilization solution. Phenol red in the medium can interfere with absorbance readings. Using phenol red-free medium during the MTT assay can mitigate this.
-
Low signal: The cell seeding density may be too low, or the incubation time with MTT may be insufficient. Optimize these parameters for your specific cell line.
-
Inconsistent results: Ensure accurate and consistent pipetting, especially for cell seeding and reagent addition. Mix the formazan solution thoroughly before reading the absorbance.
Conclusion
This application note provides a comprehensive protocol for assessing the effect of the DAGLβ inhibitor this compound on cell viability. By following these detailed methodologies, researchers can obtain reliable and reproducible data to understand the cytotoxic or cytostatic potential of this compound in various cell lines. The provided signaling pathway diagram offers a conceptual framework for interpreting the experimental results.
References
- 1. Diacylglycerol lipase β inhibition reverses nociceptive behaviour in mouse models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diacylglycerol lipase regulates lifespan and oxidative stress response by inversely modulating TOR signaling in Drosophila and C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diacylglycerol lipase regulates lifespan and oxidative stress response by inversely modulating TOR signaling in Drosophila and C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibition of diacylglycerol lipase β modulates lipid and endocannabinoid levels in the ex vivo human placenta [frontiersin.org]
- 6. pnas.org [pnas.org]
Application Notes and Protocols: Utilizing Targeted Agents in Combination Cancer Therapies
Note on "KT172": Initial searches for "this compound" did not yield a specific oncology drug candidate. It is highly probable that this is a typographical error. Based on current research and clinical development, it is likely the query intended to be for KP372-1 , a novel anticancer agent investigated in combination with PARP inhibitors. This document will primarily focus on KP372-1, with brief mentions of other similarly named compounds in early-stage research, such as NT1721. There is also a clinical trial for a compound designated TS-172, sponsored by Taisho Pharmaceutical Co., Ltd., which is a drug-drug interaction study in healthy volunteers and not in a cancer combination therapy setting[1].
KP372-1 in Combination with PARP Inhibitors
Introduction
KP372-1 is a novel small molecule anticancer agent that targets the redox enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). This targeting leads to the generation of extensive reactive oxygen species (ROS), which in turn amplifies DNA damage and induces cancer cell death[2][3]. Poly (ADP-ribose) polymerase (PARP) inhibitors (PARPis) are a class of drugs that have shown significant promise in treating cancers with deficiencies in homologous recombination (HR) repair, particularly in patients with BRCA mutations[4][5]. However, resistance to PARPis is a major clinical challenge, often due to the restoration of DNA repair mechanisms[2][3].
Preclinical studies have demonstrated a synergistic effect when combining KP372-1 with the PARP inhibitor rucaparib in NQO1-overexpressing cancers. This combination aims to overcome PARPi resistance and broaden their therapeutic utility[2][3].
Mechanism of Action: Synergistic Lethality
The combination of KP372-1 and a PARP inhibitor like rucaparib induces a transient and dramatic hyperactivation of AKT. This hyperactivated AKT inhibits DNA repair processes by regulating the FOXO3a/GADD45α pathway, thereby enhancing the lethality of the PARP inhibitor[2][3]. Furthermore, the inhibition of PARP by rucaparib blocks the KP372-1-induced hyperactivation of PARP1. This, in turn, reverses the loss of NAD+/ATP, which promotes Ca2+-dependent autophagy and apoptosis[2][3].
A proposed signaling pathway for this combination is illustrated below:
Preclinical Data
The combination of KP372-1 and rucaparib has been shown to synergistically suppress tumor growth in orthotopic pancreatic and non-small-cell lung cancer xenograft models[2][3].
Table 1: In Vitro Synergistic Effects of KP372-1 and Rucaparib
| Cell Line | Cancer Type | KP372-1 Dose | Rucaparib Dose | Effect | Reference |
|---|---|---|---|---|---|
| A549 | Non-Small Cell Lung Cancer | Sublethal | Nontoxic | Enhanced lethality | [2] |
| MiaPaCa-2 | Pancreatic Cancer | Not specified | BMN 673 (another PARPi) | Enhanced cytotoxicity |[2] |
Table 2: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Treatment Group | Tumor Growth Suppression | Reference |
|---|---|---|---|
| Orthotopic Pancreatic Cancer | KP372-1 + Rucaparib | Synergistic suppression | [3] |
| Orthotopic NSCLC | KP372-1 + Rucaparib | Synergistic suppression |[3] |
Experimental Protocols
-
Cell Culture: Culture NQO1-overexpressing cancer cells (e.g., A549) in appropriate media and conditions.
-
Seeding: Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of KP372-1, rucaparib, or the combination of both. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. Combination index (CI) values can be calculated using software like CompuSyn to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Implantation: Surgically implant NQO1-overexpressing cancer cells into the organ of origin (e.g., pancreas or lung).
-
Tumor Growth Monitoring: Monitor tumor growth using imaging techniques (e.g., bioluminescence or micro-CT).
-
Treatment Groups: Once tumors are established, randomize mice into treatment groups: Vehicle control, KP372-1 alone, rucaparib alone, and KP372-1 + rucaparib.
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Monitor tumor volume and animal body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Other Investigational Agents
NT1721 in Combination with Gemcitabine
NT1721 is an epidithiodiketopiperazine that has shown potent anticancer effects in cutaneous T-cell lymphoma (CTCL)[6]. Its mechanism of action involves the downregulation of the GLI1 transcription factor, which is associated with decreased STAT3 activation and reduced expression of downstream antiapoptotic proteins[6].
In preclinical mouse models of CTCL, the combination of NT1721 with the chemotherapeutic agent gemcitabine resulted in significantly better tumor growth reduction than either drug alone[6].
Table 3: In Vivo Efficacy of NT1721 and Gemcitabine Combination
| Mouse Model | Treatment Group | Outcome | Reference |
|---|
| CTCL | NT1721 + Gemcitabine | Significantly reduced tumor growth compared to single agents |[6] |
Conclusion
The strategy of combining targeted therapies with other anticancer agents holds significant promise for overcoming drug resistance and improving patient outcomes. The preclinical data for the combination of the NQO1-targeting agent KP372-1 with the PARP inhibitor rucaparib provides a strong rationale for further investigation in NQO1-overexpressing solid tumors. Similarly, the synergistic effects observed with NT1721 and gemcitabine in CTCL models highlight the potential of this combination. These findings underscore the importance of rationally designed combination therapies in the future of cancer treatment. Further clinical trials are warranted to validate these preclinical findings in patients.
References
- 1. A Drug-drug Interaction Study With TS-172 in Healthy Adult Male Subjects | Clinical Research Trial Listing [centerwatch.com]
- 2. KP372-1-Induced AKT Hyperactivation Blocks DNA Repair to Synergize With PARP Inhibitor Rucaparib via Inhibiting FOXO3a/GADD45α Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KP372-1-Induced AKT Hyperactivation Blocks DNA Repair to Synergize With PARP Inhibitor Rucaparib via Inhibiting FOXO3a/GADD45α Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application of KT172 in Hematological Malignancy Studies: A Review of Available Data
Currently, there is no publicly available scientific literature, preclinical data, or clinical trial information detailing the application of KT172 in the study of hematological malignancies. this compound is characterized as a potent and selective inhibitor of diacylglycerol lipase beta (DAGLβ), an enzyme involved in the endocannabinoid signaling pathway. While the broader field of lipid metabolism and endocannabinoid signaling is under investigation for its role in cancer, specific research on this compound's effects on leukemia, lymphoma, multiple myeloma, or other blood cancers has not been reported in published studies.
Our comprehensive search of scientific databases and clinical trial registries did not yield any specific protocols, quantitative data, or signaling pathway analyses related to the use of this compound in the context of hematological malignancies. The existing research on this compound has primarily focused on its biochemical activity as a DAGLβ inhibitor and its application in other disease models, such as prostate cancer.
Diacylglycerol Lipase Beta (DAGLβ) and Its Potential Relevance to Cancer
Diacylglycerol lipase beta is a key enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). The endocannabinoid system is known to play a role in various physiological processes, and its dysregulation has been implicated in several diseases, including cancer.
Potential Signaling Pathways Involving DAGLβ:
The inhibition of DAGLβ by compounds like this compound could theoretically impact downstream signaling pathways that are relevant to cancer cell proliferation, survival, and inflammation. A generalized schematic of this pathway is presented below.
Caption: Generalized DAGLβ signaling pathway.
Future Directions and Hypothetical Experimental Design
Given the absence of data, the following represents a hypothetical framework for researchers interested in exploring the role of this compound in hematological malignancies. This is not based on existing results but rather on standard preclinical drug evaluation workflows.
Hypothetical Experimental Workflow:
Caption: Hypothetical workflow for evaluating this compound.
Conclusion for Researchers
While this compound presents an interesting tool for studying the role of DAGLβ, its specific application in hematological malignancies remains an unexplored area. Researchers and drug development professionals interested in this field would need to conduct foundational preclinical studies to establish any potential therapeutic relevance. These initial studies would be critical in generating the necessary data to warrant further investigation and the development of detailed protocols for its use in this specific cancer context. The scientific community awaits such pioneering research to elucidate the potential of targeting DAGLβ with inhibitors like this compound in the fight against hematological cancers.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Common Issues in KT172 Experiments
Welcome to the KT172 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments with this compound, a novel kinase inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to help you resolve specific issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Q1: We are observing significant variability in our IC50 values for this compound across different experimental runs. What are the potential causes and solutions?
A1: Inconsistent IC50 values are a frequent challenge in cell-based assays.[1] Several factors can contribute to this variability. Here is a breakdown of potential causes and troubleshooting steps:
-
Cell Line Integrity and Passage Number:
-
Problem: Cancer cell lines can experience genetic and phenotypic drift with increasing passage numbers, which can alter their sensitivity to inhibitors.[1]
-
Troubleshooting:
-
Always use cell lines from a reputable source (e.g., ATCC).
-
Perform cell line authentication (e.g., STR profiling) to confirm their identity.[1]
-
Use cells within a consistent and low passage number range for all experiments and thaw a fresh vial of low-passage cells after a defined number of passages.[1]
-
-
-
Compound Stability and Handling:
-
Problem: this compound may be unstable in the cell culture medium, degrading before it can exert its effect.[2] Repeated freeze-thaw cycles of the stock solution can also lead to degradation.
-
Troubleshooting:
-
Prepare fresh dilutions of this compound from a concentrated stock for each experiment.
-
Aliquot the stock solution to minimize freeze-thaw cycles.[1]
-
-
-
Cell Seeding Density and Confluency:
-
Problem: The cell density at the time of treatment can significantly impact the drug response. Both overly confluent and sparse cultures can lead to inconsistent results.[1]
-
Troubleshooting:
-
Optimize the cell seeding density for your specific cell line to ensure they are in the logarithmic growth phase during the experiment.
-
Ensure consistent seeding density across all wells and experiments.
-
-
Issue 2: Discrepancy Between In Vitro Kinase Assay and Cellular Activity
Q2: Our in vitro kinase assay shows this compound is a potent inhibitor, but it has minimal effect on cell viability in culture. What could be the problem?
A2: This is a common discrepancy that often points to issues with the compound's behavior in a cellular context.[2] The primary reasons could be poor cell permeability, active removal by efflux pumps, or instability in the culture medium.[2]
-
Poor Cell Permeability:
-
Problem: this compound may not be efficiently crossing the cell membrane to reach its intracellular target.[2]
-
Troubleshooting:
-
Assess the physicochemical properties of this compound, such as lipophilicity and molecular size, which influence permeability.[2]
-
Consider performing a cell permeability assay to directly measure its uptake.
-
-
-
Active Efflux:
-
Problem: The compound may be actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp).
-
Troubleshooting:
-
Test for co-treatment with known efflux pump inhibitors to see if this enhances the efficacy of this compound.
-
-
Issue 3: Unexpected Phenotypes or Off-Target Effects
Q3: My cells are showing a phenotype that is inconsistent with the known signaling pathway of the target kinase (e.g., unexpected toxicity, paradoxical pathway activation). Could this be due to off-target effects?
A3: Yes, unexpected phenotypes are often a primary indicator of off-target activity.[3] While this compound is designed for high selectivity, it may interact with other kinases or cellular proteins, especially at higher concentrations.[3]
-
Troubleshooting Off-Target Effects:
-
Dose-Response Curve: Perform a thorough dose-response experiment to determine the IC50 for both cell viability and on-target inhibition (e.g., phosphorylation of a downstream substrate). A significant difference between these values may suggest off-target toxicity.[3]
-
Use a Structurally Different Inhibitor: Comparing the effects of this compound with another inhibitor that targets the same kinase but has a different chemical structure can help differentiate on-target from off-target effects.[3]
-
Kinome Profiling: If available, consult kinome profiling data for this compound to identify potential off-target kinases.[3]
-
Quantitative Data Summary
The following table provides representative data for a well-characterized kinase inhibitor, Gefitinib, to illustrate expected outcomes from cell viability assays. Note that IC50 values can vary based on experimental conditions.[4]
| Cell Line | Cancer Type | IC50 (µM) of Gefitinib | Assay Type |
| A431 | Epidermoid Carcinoma | 0.015 | MTT |
| NCI-H1975 | Non-Small Cell Lung Cancer | >10 | MTT |
| HCC827 | Non-Small Cell Lung Cancer | 0.02 | MTT |
| Calu-3 | Non-Small Cell Lung Cancer | 0.78 | MTT |
Table 1: Representative IC50 values for Gefitinib in various cancer cell lines as determined by MTT assay.[4]
Experimental Protocols
Standard Cell Viability Assay (MTT Protocol)
This protocol is adapted for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.[1]
-
Carefully remove the old medium from the wells and add the medium containing the inhibitor.[1]
-
Include a vehicle control (e.g., DMSO) and a no-treatment control.[5]
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium without disturbing the formazan crystals.[4]
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well.[4]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
-
Data Analysis:
Western Blot Protocol for Target Engagement
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of a downstream target.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.[5]
-
Serum-starve the cells for 12-24 hours if necessary for your pathway.[5]
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.[5]
-
Stimulate the cells with an appropriate growth factor to induce phosphorylation of the target pathway.[5]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.[5]
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.[5]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-target and anti-total-target) overnight at 4°C.[5]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Develop with a chemiluminescent substrate and capture the signal using an imaging system.[5]
-
Visualizations
Caption: Simplified signaling pathway showing the inhibitory action of this compound.
Caption: General experimental workflow for a cell viability (MTT) assay.
Caption: Troubleshooting logic for inconsistent IC50 values.
References
Optimizing KT172 Concentration for Maximum Efficacy: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing KT172, a potent inhibitor of diacylglycerol lipase (DAGL). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-selective inhibitor of diacylglycerol lipase α (DAGLα) and diacylglycerol lipase β (DAGLβ).[1][2][3] Its primary mechanism is to block the hydrolysis of diacylglycerol (DAG) into 2-arachidonoylglycerol (2-AG), the most abundant endocannabinoid ligand for the CB1 and CB2 cannabinoid receptors.[4] By inhibiting DAGL, this compound effectively reduces the levels of 2-AG and its downstream metabolites, such as arachidonic acid and prostaglandins.[2][3][5]
Q2: What are the known off-target effects of this compound?
A2: this compound is known to inhibit α/β-hydrolase 6 (ABHD6) with high potency.[1][6] It also weakly inhibits monoacylglycerol lipase (MAGL).[1][3] Researchers should consider these off-target activities when interpreting experimental results.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 20 mg/mL. It is also soluble in DMF.[2]
Q4: At what temperature should this compound be stored?
A4: For long-term storage, this compound powder should be kept at -20°C.[7] Stock solutions in solvent can be stored at -80°C for up to six months.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected inhibition of 2-AG production. | Degradation of this compound: Improper storage of the compound or repeated freeze-thaw cycles of the stock solution can lead to degradation. | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the powder and stock solutions at the recommended temperatures (-20°C for powder, -80°C for solutions).[7] |
| Inaccurate quantitation of 2-AG: 2-AG is prone to spontaneous isomerization to the biologically inactive 1-AG, which can lead to an underestimation of 2-AG levels if the analytical method does not separate these isomers.[8] | Use an analytical method with sufficient chromatographic separation, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to distinguish between 2-AG and 1-AG.[8] | |
| Variability in experimental results between batches. | Sample handling and processing: The stability of 2-AG is sensitive to temperature, pH, and processing time.[9] Anandamide (AEA), another endocannabinoid, can be unstable in whole blood and its levels can increase post-collection.[10] | Standardize sample collection and processing procedures. Process samples at low temperatures and minimize the time between collection and analysis to reduce ex vivo degradation and isomerization of 2-AG.[9] |
| Observed effects may not be solely due to DAGL inhibition. | Off-target effects: this compound also inhibits ABHD6 and, to a lesser extent, MAGL.[1][6] These enzymes are also involved in endocannabinoid signaling. | To confirm that the observed effects are due to DAGL inhibition, consider using complementary approaches such as siRNA-mediated knockdown of DAGLα or DAGLβ, or comparing the results with other DAGL inhibitors with different selectivity profiles. |
Quantitative Data
The following table summarizes the inhibitory potency of this compound against its primary targets and key off-targets.
| Target | IC50 Value | Cell/System |
| Diacylglycerol Lipase β (DAGLβ) | 11 nM[7] | Recombinant |
| Diacylglycerol Lipase β (DAGLβ) | 60 nM[1][6] | Recombinant |
| Diacylglycerol Lipase α (DAGLα) | 140 nM[1] | Recombinant |
| α/β-hydrolase 6 (ABHD6) | 5 nM[1][6] | Mouse serine hydrolase panel |
| Monoacylglycerol Lipase (MAGL) | 5,000 nM[1] | Mouse serine hydrolase panel |
Experimental Protocols
In Vitro DAGL Activity Assay (Radiometric)
This protocol is adapted from established methods for measuring DAGL activity.[11][12][13]
Objective: To determine the inhibitory effect of this compound on DAGLα or DAGLβ activity in cell lysates or membrane preparations.
Materials:
-
HEK293T cells overexpressing DAGLα or DAGLβ
-
Lysis buffer (e.g., Tris-HCl, pH 7.4)
-
1-stearoyl-2-[14C]arachidonoyl-sn-glycerol ([14C]SAG) as substrate
-
This compound stock solution (in DMSO)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Prepare cell lysates or membrane fractions from HEK293T cells expressing the DAGL isoform of interest.
-
Pre-incubate the cell preparation with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the [14C]SAG substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding an organic solvent mixture (e.g., chloroform/methanol).
-
Extract the lipids from the aqueous phase.
-
Spot the lipid extract onto a TLC plate and develop the chromatogram to separate the substrate ([14C]SAG) from the product ([14C]2-AG and its breakdown product [14C]arachidonic acid).
-
Visualize the radiolabeled spots (e.g., by autoradiography) and scrape the corresponding silica gel for quantification using a scintillation counter.
-
Calculate DAGL activity as the percentage of converted substrate. The activity in the presence of this compound is then compared to the vehicle control to determine the inhibitory effect.
Quantification of 2-AG Levels in Biological Samples by LC-MS/MS
This protocol provides a general workflow for the quantification of 2-AG in tissues or cells, a method that is crucial for assessing the efficacy of this compound.[14][15]
Objective: To measure the concentration of 2-AG in biological samples following treatment with this compound.
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate)
-
Internal standard (e.g., deuterated 2-AG)
-
Organic solvents for extraction (e.g., acetonitrile, isopropanol)
-
LC-MS/MS system
Procedure:
-
Homogenize the biological sample in the presence of an internal standard.
-
Extract the lipids using an appropriate organic solvent.
-
Centrifuge to pellet the cellular debris and collect the supernatant.
-
Evaporate the solvent and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate 2-AG from other lipids using a suitable chromatography column and gradient. Ensure chromatographic separation of 2-AG and 1-AG.
-
Detect and quantify 2-AG and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Calculate the concentration of 2-AG in the sample by comparing the peak area ratio of endogenous 2-AG to the internal standard against a standard curve.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits DAGL, blocking 2-AG synthesis and downstream signaling.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal concentration of this compound.
References
- 1. interpriseusa.com [interpriseusa.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KT-172 |CAS:1402612-56-9 Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. core.ac.uk [core.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay of DAGLα/β Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assay of DAGLα/β Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of 2-Arachidonoylglycerol by μSPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Addressing the "hook effect" with KT172 PROTAC
Disclaimer: Information regarding a specific PROTAC designated "KT172" is not publicly available in scientific literature or commercial databases. Therefore, this technical support guide utilizes a well-characterized representative PROTAC system to illustrate the principles of addressing the "hook effect" and other common experimental challenges. For this purpose, we will refer to a hypothetical PROTAC, KX172 , which targets the BRD4 protein for degradation by recruiting the VHL E3 ligase. The data and protocols provided are based on established findings for similar BRD4-degrading PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for KX172 PROTAC?
A1: KX172 is a heterobifunctional molecule designed to induce the degradation of the target protein, Bromodomain-containing protein 4 (BRD4). It functions by forming a ternary complex with both BRD4 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD4, marking it for degradation by the proteasome.[1]
Q2: What is the "hook effect" and why does it occur with PROTACs like KX172?
A2: The "hook effect" is a phenomenon observed in PROTAC-mediated degradation where the efficiency of target protein degradation decreases at high concentrations of the PROTAC.[2] This occurs because at excessive concentrations, KX172 is more likely to form binary complexes (KX172-BRD4 or KX172-VHL) rather than the productive ternary complex (BRD4-KX172-VHL).[2] These binary complexes are non-productive for degradation and can competitively inhibit the formation of the ternary complex, leading to a bell-shaped dose-response curve.
Q3: How can I determine the optimal concentration range for KX172 to avoid the hook effect?
A3: The optimal concentration range can be determined by performing a dose-response experiment and measuring BRD4 degradation across a wide range of KX172 concentrations. A typical experiment would involve treating cells with serial dilutions of KX172 (e.g., from picomolar to micromolar ranges) for a fixed period (e.g., 24 hours) and then assessing BRD4 levels by Western Blot or other quantitative methods. The resulting dose-response curve will reveal the concentration at which maximal degradation (Dmax) occurs and the concentration at which the hook effect begins.
Q4: Besides the hook effect, what other factors can influence the efficacy of KX172?
A4: Several factors can impact the performance of KX172, including:
-
Cellular permeability: As a relatively large molecule, KX172 must efficiently cross the cell membrane to reach its intracellular targets.
-
Expression levels of BRD4 and VHL: The abundance of the target protein and the E3 ligase in the cell line of interest can affect the kinetics and extent of degradation.
-
Ternary complex stability and cooperativity: The intrinsic affinity of KX172 for BRD4 and VHL, as well as any cooperative protein-protein interactions within the ternary complex, are critical for efficient degradation.[3]
-
Ubiquitination and proteasome activity: The overall health and activity of the cell's ubiquitin-proteasome system are essential for the final degradation step.
Troubleshooting Guide: Addressing the Hook Effect
This guide provides a systematic approach to troubleshooting experiments when the hook effect is suspected with KX172.
Problem: Reduced or no BRD4 degradation observed at high concentrations of KX172.
dot
Caption: A flowchart for troubleshooting the hook effect.
Quantitative Data Summary
The following tables summarize typical quantitative data for a BRD4-degrading PROTAC like KX172 that recruits the VHL E3 ligase. Data is based on published values for well-characterized BRD4 degraders such as MZ1.[1]
Table 1: Degradation Potency of KX172 (Hypothetical)
| Parameter | Cell Line | Value |
| DC50 (BRD4) | H661 | ~8 nM |
| H838 | ~23 nM | |
| Dmax (BRD4) | H661/H838 | >95% |
-
DC50: Concentration of PROTAC required to degrade 50% of the target protein.
-
Dmax: Maximum percentage of target protein degradation achieved.
Table 2: Binding Affinities of KX172 Components (Hypothetical)
| Binding Interaction | Technique | Kd (nM) |
| KX172 to BRD4 (BD2) | ITC | ~120 |
| KX172 to VHL | ITC | ~67 |
| VHL to KX172-BRD4 complex | ITC | ~4.4 |
-
Kd: Dissociation constant, a measure of binding affinity. A lower Kd indicates stronger binding.
-
The significant increase in VHL's affinity for the KX172-BRD4 complex compared to KX172 alone indicates positive cooperativity in ternary complex formation.[3]
Experimental Protocols
1. Western Blot for BRD4 Degradation
-
Objective: To quantify the levels of BRD4 protein in cells following treatment with KX172.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, H661) in 12-well plates and allow them to adhere overnight.[4] Treat cells with a range of KX172 concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against BRD4 (e.g., CST#13440) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize BRD4 levels to a loading control (e.g., GAPDH or α-Tubulin).[4][5]
-
2. AlphaLISA for Ternary Complex Formation
-
Objective: To detect and quantify the formation of the BRD4-KX172-VHL ternary complex in a biochemical assay.
-
Methodology:
-
Reagents: Use tagged recombinant proteins (e.g., GST-BRD4, His-VHL complex) and corresponding AlphaLISA beads (e.g., Anti-GST Acceptor beads, Anti-His Donor beads).
-
Assay Setup: In a 384-well plate, add a fixed concentration of GST-BRD4 and His-VHL complex.
-
PROTAC Titration: Add serial dilutions of KX172 to the wells.
-
Incubation: Incubate the plate at room temperature to allow for ternary complex formation.
-
Bead Addition: Add the AlphaLISA Acceptor and Donor beads and incubate in the dark.
-
Detection: Read the plate on an Alpha-enabled plate reader. A signal is generated when the Donor and Acceptor beads are brought into proximity by the formation of the ternary complex.
-
Analysis: Plot the AlphaLISA signal against the KX172 concentration. A bell-shaped curve is indicative of the hook effect.[6]
-
3. Isothermal Titration Calorimetry (ITC) for Binding Affinity and Cooperativity
-
Objective: To measure the thermodynamic parameters of KX172 binding to BRD4 and VHL, and to assess the cooperativity of ternary complex formation.
-
Methodology:
-
Sample Preparation: Prepare purified BRD4 and VHL proteins, and KX172 in the same dialysis buffer to minimize heats of dilution.[7]
-
Binary Interactions:
-
To measure KX172 binding to VHL, titrate KX172 from the syringe into the VHL solution in the sample cell.
-
To measure KX172 binding to BRD4, titrate KX172 into the BRD4 solution.
-
-
Ternary Complex Formation: To assess cooperativity, pre-saturate BRD4 with KX172 and titrate this complex with VHL.[3]
-
Data Analysis: Analyze the resulting thermograms to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) for each interaction.[8] A significantly lower Kd for VHL binding to the KX172-BRD4 complex compared to its binding to KX12 alone indicates positive cooperativity.
-
Visualizations
dot
Caption: Mechanism of action for the KX172 PROTAC.
dot
Caption: Formation of binary vs. ternary complexes.
References
- 1. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]
- 2. Functional characterization of pathway inhibitors for the ubiquitin-proteasome system (UPS) as tool compounds for CRBN and VHL-mediated targeted protein degradation | bioRxiv [biorxiv.org]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
Improving the stability and storage of KT172 solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and storage of KT172 solutions. The following troubleshooting guides and Frequently Asked Questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to have precipitated. What should I do?
A1: Precipitation of this compound from solution can occur for several reasons, most commonly due to solvent choice and concentration.[1] To address this, consider the following troubleshooting steps:
-
Solvent Check: Ensure you are using a suitable solvent. While Dimethylformamide (DMF) is a recommended solvent for this compound, Dimethyl sulfoxide (DMSO) is also commonly used for small molecule inhibitors.[2]
-
Concentration Adjustment: High concentrations can lead to saturation and precipitation. Try preparing a more dilute stock solution.
-
Gentle Warming: Gently warm the solution to 37°C to see if the precipitate redissolves. Avoid excessive heat, as it may degrade the compound.
-
Sonication: Brief sonication can help to redissolve precipitated material.
-
Aqueous Media Dilution: When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, add the stock solution to the aqueous medium slowly while vortexing to prevent the compound from crashing out. It is advisable to make intermediate dilutions in DMSO before the final dilution into the aqueous medium.
Q2: I am concerned about the stability of my this compound stock solution over time. How should I store it and for how long?
A2: Proper storage is critical to maintaining the integrity of your this compound solution. Here are the recommended storage conditions:
| Storage Condition | Recommended Duration |
| This compound Powder | -20°C for up to 3 years[2] |
| This compound in Solvent | -80°C for up to 6 months[2] |
| -20°C for up to 1 month[2] |
To minimize degradation, it is highly recommended to:
-
Aliquot: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.
-
Protect from Light: Store aliquots in amber vials or wrap them in foil to protect against photodegradation.
-
Use Anhydrous Solvents: For long-term storage, use high-purity, anhydrous solvents to prevent hydrolysis.
Q3: How can I assess the stability of my this compound solution under my specific experimental conditions?
A3: To determine the stability of this compound in your specific experimental setup, a forced degradation study is recommended. This involves subjecting the this compound solution to various stress conditions to identify potential degradation pathways and products. A subsequent analysis using a stability-indicating High-Performance Liquid Chromatography (HPLC) method can quantify the remaining active compound.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively published, its chemical structure, which includes a triazole ring, suggests potential vulnerabilities to:
-
Hydrolysis: The amide and ether linkages in the this compound molecule could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The tertiary amine and other electron-rich moieties could be prone to oxidation.
-
Photodegradation: The aromatic rings and conjugated systems in this compound may absorb UV light, leading to photodegradation. The triazole ring itself can also undergo photocatalytic degradation.
Q5: I am observing unexpected results in my cell-based assays with this compound. Could this be related to solution stability?
A5: Yes, unexpected assay results can be a consequence of compound instability. If this compound degrades, the effective concentration of the active inhibitor will be lower than expected, leading to reduced efficacy. Furthermore, degradation products could potentially have off-target effects or be cytotoxic, confounding your results. It is crucial to use freshly prepared or properly stored aliquots of this compound for your experiments.
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.
1. Preparation of this compound Stock Solution:
- Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
- Acid Hydrolysis: Mix equal volumes of the this compound stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix equal volumes of the this compound stock solution with 0.1 N NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix equal volumes of the this compound stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
- Thermal Degradation: Place the this compound stock solution in a 60°C oven for 24 hours.
- Photodegradation: Expose the this compound stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
- After the incubation period, neutralize the acidic and basic samples.
- Dilute all samples to an appropriate concentration with the mobile phase of the HPLC system.
- Analyze the samples using a stability-indicating HPLC method.
Protocol for Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products.
1. Chromatographic Conditions (Example):
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for small molecules.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength where this compound has maximum absorbance.
- Column Temperature: 30°C.
2. Method Validation:
- The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
- Specificity: The method must be able to resolve the this compound peak from all degradation product peaks. This is confirmed by analyzing the stressed samples from the forced degradation study.
- Linearity: A calibration curve should be generated with a series of known concentrations of this compound to demonstrate a linear relationship between concentration and peak area.
- Accuracy and Precision: These are determined by analyzing replicate samples at different concentrations.
Data Presentation
The results of a stability study should be summarized in a clear and organized table. The following is a template for presenting quantitative data from a forced degradation study of this compound.
Table 1: Summary of Forced Degradation Study of this compound
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % this compound Remaining | Number of Degradation Products | Major Degradation Product (Retention Time, min) |
| 0.1 N HCl | 24 | 60 | Data | Data | Data |
| 0.1 N NaOH | 24 | 60 | Data | Data | Data |
| 3% H₂O₂ | 24 | 25 | Data | Data | Data |
| Thermal | 24 | 60 | Data | Data | Data |
| Photolytic | 24 | 25 | Data | Data | Data |
| Control | 24 | 25 | Data | Data | Data |
*Data to be filled in by the researcher after conducting the experiment.
Visualizations
This compound Signaling Pathway
This compound is an inhibitor of diacylglycerol lipase beta (DAGLβ), a key enzyme in the endocannabinoid signaling pathway. DAGLβ catalyzes the hydrolysis of diacylglycerol (DAG) to produce 2-arachidonoylglycerol (2-AG), an endogenous cannabinoid that activates cannabinoid receptors CB1 and CB2.
Caption: this compound inhibits DAGLβ, blocking 2-AG synthesis.
Experimental Workflow for this compound Stability Assessment
This workflow outlines the key steps for evaluating the stability of a this compound solution.
Caption: Workflow for assessing this compound solution stability.
References
- 1. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolytic and oxidative degradation of electrospun supramolecular biomaterials: In vitro degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results from KT172 Studies
Welcome to the technical support center for KT172, a non-selective inhibitor of diacylglycerol lipase α (DAGLα) and DAGLβ. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results that may arise during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, non-selective inhibitor of both diacylglycerol lipase α (DAGLα) and DAGLβ.[1] These enzymes are responsible for hydrolyzing diacylglycerol (DAG) to produce the endocannabinoid 2-arachidonoylglycerol (2-AG).[2][3] By inhibiting DAGLα and DAGLβ, this compound blocks the biosynthesis of 2-AG, leading to a reduction in its downstream signaling.[1][4]
Q2: What are the expected downstream effects of this compound treatment?
A2: The primary expected effect of this compound is a significant reduction in the levels of 2-AG.[1] This, in turn, leads to decreased levels of arachidonic acid (AA) and prostaglandins (e.g., PGE2 and PGD2), as 2-AG is a precursor for these molecules.[1][5] Consequently, researchers can expect to observe an accumulation of DAG species, the substrate of DAGL enzymes.[1][4]
Q3: Does this compound have any known off-target effects?
A3: Yes, this compound has been shown to have off-target activity against α/β-hydrolase domain containing 6 (ABHD6), another serine hydrolase that can also metabolize 2-AG.[1][5] When interpreting results, it is important to consider that some of the observed effects may be due to the inhibition of ABHD6. A structurally related control probe, KT195, which inhibits ABHD6 but not DAGLβ, can be used to dissect these effects.[1][5]
Troubleshooting Guide
Issue 1: Lower-than-expected inhibition of 2-AG production.
Q: I'm using this compound at the recommended concentration, but I'm not seeing the expected decrease in 2-AG levels. What could be the issue?
A: Several factors could contribute to this observation. Please consider the following troubleshooting steps:
-
Enzyme Stability: Ensure that the enzyme preparation (cell lysates, purified enzyme) is fresh and has been handled correctly to avoid degradation. Repeated freeze-thaw cycles can diminish enzyme activity.
-
Inhibitor Solubility and Stability: Verify that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final concentration of the solvent in your assay is not affecting enzyme activity. Prepare fresh inhibitor solutions for each experiment.
-
Incorrect Assay Conditions: Enzymes are sensitive to pH and temperature. Confirm that your assay buffer is at the optimal pH for DAGL activity and that the incubation temperature is appropriate.
-
Substrate Concentration: If the substrate (DAG) concentration is excessively high, it may outcompete the inhibitor, leading to an apparent decrease in inhibition.
-
Inaccurate Measurement: Ensure that your analytical method for detecting 2-AG (e.g., LC-MS) is properly calibrated and that there are no interfering substances in your sample.
Issue 2: Unexpected changes in cell viability or morphology.
Q: After treating my cells with this compound, I observed a significant decrease in cell viability that was not anticipated. Why might this be happening?
A: Unexpected effects on cell health can arise from several sources:
-
Off-Target Effects: As mentioned, this compound can inhibit ABHD6.[1][5] The inhibition of this or other unknown off-targets could be contributing to cytotoxicity in your specific cell line. Consider using a more selective DAGL inhibitor or siRNA knockdown of DAGLα/β to confirm that the effect is on-target.
-
Accumulation of DAG: Inhibition of DAGL leads to the accumulation of its substrate, diacylglycerol.[1][4] High levels of certain DAG species can activate other signaling pathways, such as Protein Kinase C (PKC), which can influence cell proliferation and apoptosis.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to your cells. Run a vehicle-only control to test for solvent effects.
-
Cell Line Sensitivity: Different cell lines may have varying sensitivities to the perturbation of the endocannabinoid system.
Issue 3: Discrepancy between in vitro and in vivo results.
Q: this compound showed potent inhibition in my in vitro assays, but the effects in my animal model are much weaker or absent. What could explain this?
A: Translating results from the bench to a whole organism model introduces several complexities:
-
Pharmacokinetics and Bioavailability: this compound may have poor absorption, rapid metabolism, or limited distribution to the target tissue in your animal model. Pharmacokinetic studies are necessary to determine the concentration of the inhibitor at the site of action.
-
Dosing and Administration Route: The dose and route of administration may not be optimal for achieving a therapeutic concentration in the target tissue. Dose-response and time-course studies are recommended.
-
Compensatory Mechanisms: In a complex biological system, other pathways may compensate for the inhibition of DAGL, masking the effect of this compound.
-
Metabolism of this compound: The inhibitor may be rapidly metabolized into inactive compounds in vivo.
Quantitative Data Summary
The following tables provide a summary of expected quantitative data based on published studies. These values should serve as a general guide, and results may vary depending on the specific experimental conditions.
| Parameter | This compound Value | Reference Cell/System |
| IC50 for DAGLβ (in vitro) | 50-90 nM | HEK293T cell lysates |
| IC50 for DAGLβ (in situ) | 6-20 nM | Neuro2A cells |
| IC50 for DAGLα (in vitro) | ~140 nM | Recombinant human DAGLα |
| 2-AG Reduction (in situ) | ~90% at 25 nM (4h) | Neuro2A cells |
| SAG Accumulation (in situ) | Significant at 25 nM (4h) | Neuro2A cells |
Table 1: In vitro and in situ inhibitory concentrations and effects of this compound.[1][6]
| Treatment Group | 2-AG Levels (relative to vehicle) | Arachidonic Acid Levels (relative to vehicle) | PGE2 Levels (relative to vehicle) |
| Vehicle | 100% | 100% | 100% |
| This compound (5 mg/kg, 4h, i.p.) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| KT195 (control, 5 mg/kg, 4h, i.p.) | No Significant Change | No Significant Change | No Significant Change |
Table 2: Expected in vivo effects of this compound on lipid signaling molecules in mouse peritoneal macrophages.[1]
Experimental Protocols
Key Experiment: In Situ DAGLβ Inhibition Assay in Neuro2A Cells
Objective: To determine the in situ IC50 of this compound for DAGLβ inhibition.
Methodology:
-
Cell Culture: Culture Neuro2A cells in appropriate media until they reach ~80-90% confluency.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture media. Aspirate the old media from the cells and add the media containing different concentrations of this compound. Incubate for 4 hours at 37°C.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them in an appropriate lysis buffer.
-
Competitive ABPP: Analyze the cell lysates using competitive activity-based protein profiling (ABPP) with a suitable probe for serine hydrolases (e.g., HT-01) to measure the remaining DAGLβ activity.
-
Data Analysis: Quantify the intensity of the probe-labeled DAGLβ band for each inhibitor concentration. Plot the percentage of remaining activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
DAGL Signaling Pathway
Caption: The DAGL signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Unexpected Results
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diacylglycerol lipase - Wikipedia [en.wikipedia.org]
- 3. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Diacylglycerol lipase β inhibition reverses nociceptive behaviour in mouse models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Confirmation of KT172-Mediated CDK9 Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers confirming CDK9 degradation mediated by the targeted protein degrader, KT172.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional degrader, specifically a Proteolysis Targeting Chimera (PROTAC), designed to induce the degradation of Cyclin-Dependent Kinase 9 (CDK9). It functions by simultaneously binding to CDK9 and an E3 ubiquitin ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin molecules to CDK9, marking it for degradation by the proteasome. This targeted degradation approach can offer a more sustained and potent disruption of CDK9 function compared to traditional kinase inhibition.
Q2: What is the primary E3 ligase recruited by this compound?
This compound has been shown to recruit the Cereblon (CRBN) E3 ligase to mediate the ubiquitination and subsequent degradation of CDK9.[1]
Q3: What is the expected outcome of successful this compound treatment?
Successful treatment with this compound should result in a significant reduction in the total cellular levels of CDK9 protein. This can be observed through various protein detection methods, with Western Blotting being the most common.
Q4: Does this compound-mediated degradation of CDK9 affect its binding partner, Cyclin T1?
The degradation of CDK9 can lead to a subsequent decrease in the levels of its regulatory partner, Cyclin T1.[2] This is because the stability of Cyclin T1 is often dependent on its association with CDK9.[3] Therefore, observing a reduction in Cyclin T1 levels can be an additional indicator of successful CDK9 degradation.
Troubleshooting Guides
This section addresses common issues encountered during experiments to confirm this compound-mediated CDK9 degradation.
Problem 1: No or weak CDK9 degradation observed after this compound treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. A good starting point is to test a range of concentrations around the reported DC50 value. |
| Insufficient Treatment Duration | Conduct a time-course experiment to identify the optimal treatment duration. CDK9 degradation can be rapid, but the exact timing may vary between cell lines. Test several time points (e.g., 2, 4, 8, 12, 24 hours). |
| Low E3 Ligase Expression | Ensure your cell line expresses sufficient levels of the CRBN E3 ligase. You can check this by Western Blot or refer to publicly available expression databases. If CRBN expression is low, consider using a different cell line. |
| Proteasome Inhibition | Ensure that you are not unintentionally inhibiting the proteasome, as this is required for the degradation of ubiquitinated CDK9. Some compounds in your media or other treatments may have off-target effects on the proteasome. |
| Poor Antibody Quality | Verify the specificity and sensitivity of your anti-CDK9 antibody. Use a positive control (e.g., lysate from a cell line with high CDK9 expression) and a negative control (e.g., lysate from CDK9 knockout cells, if available) to validate your antibody. |
| Issues with Cell Health | Ensure your cells are healthy and not overly confluent before and during treatment. Stressed or unhealthy cells may not respond optimally to the degrader. |
Problem 2: Inconsistent results between experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Culture | Maintain consistent cell culture conditions, including cell density at the time of treatment, passage number, and media composition. |
| Inconsistent this compound Preparation | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure the solvent used to dissolve this compound is compatible with your cell culture and does not affect cell viability at the final concentration. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing of this compound. |
| Uneven Protein Loading in Western Blot | Accurately quantify the total protein concentration in your cell lysates and ensure equal loading of each sample on the gel. Use a reliable loading control (e.g., GAPDH, β-actin, or total protein stain) to normalize your results. |
Key Experimental Protocols
Here are detailed methodologies for essential experiments to confirm this compound-mediated CDK9 degradation.
Western Blotting for CDK9 Degradation
This is the most direct method to visualize and quantify the reduction in CDK9 protein levels.
a. Cell Lysis and Protein Quantification:
-
Culture your cells to the desired confluency (typically 70-80%).
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 100 nM) for a predetermined time (e.g., 8 hours). Include a vehicle-treated control (e.g., DMSO).
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
b. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to your lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CDK9 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Quantitative Data Summary (Example):
| Compound | Cell Line | DC50 | Dmax | Time for Dmax |
| This compound (KI-CDK9d-32) | MOLM-13 | 0.89 nM[1] | >90% | 4-8 hours |
| HCT116 | ~1 µM | >80% | 12 hours |
DC50: Concentration for 50% degradation; Dmax: Maximum degradation.
Ubiquitination Assay to Confirm Mechanism of Action
This assay confirms that this compound induces the ubiquitination of CDK9 prior to its degradation.
a. Cell Treatment and Lysis:
-
Transfect cells with a plasmid expressing HA-tagged ubiquitin.
-
Treat the cells with this compound and a proteasome inhibitor (e.g., MG132) for a few hours. The proteasome inhibitor will allow the accumulation of ubiquitinated proteins.
-
Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.
b. Immunoprecipitation:
-
Dilute the lysates to reduce the SDS concentration.
-
Immunoprecipitate CDK9 using an anti-CDK9 antibody coupled to protein A/G beads.
c. Western Blotting:
-
Wash the beads extensively to remove non-specific binders.
-
Elute the immunoprecipitated proteins by boiling in sample buffer.
-
Run the eluates on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with an anti-HA antibody to detect ubiquitinated CDK9, which will appear as a high-molecular-weight smear.
-
As a control, you can also probe a separate blot with an anti-CDK9 antibody to confirm the immunoprecipitation of CDK9.
Visualizations
This compound-Mediated CDK9 Degradation Pathway
Caption: this compound facilitates the formation of a ternary complex between CDK9 and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of CDK9.
Experimental Workflow for Confirming CDK9 Degradation
Caption: A typical experimental workflow to confirm and characterize this compound-mediated degradation of CDK9.
References
Technical Support Center: Overcoming Resistance to KT172 in Cancer Cells
Disclaimer: As "KT172" does not correspond to a known or publicly documented anti-cancer agent, this technical support guide is a template based on common mechanisms of resistance to targeted therapies, particularly kinase inhibitors. The information provided should be adapted based on the specific characteristics of the compound you are investigating.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound after an initial response. How can I confirm that the cells have developed resistance?
A1: To confirm resistance, you should perform serial IC50 determinations and a washout experiment.
-
Serial IC50 Determinations: Culture the parental and suspected resistant cell lines and treat them with a range of this compound concentrations. A cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) can be used to determine the half-maximal inhibitory concentration (IC50) for each cell line.[1][2] A significant increase in the IC50 value (typically >5-fold) for the suspected resistant line compared to the parental line indicates acquired resistance.[3]
-
Washout Experiment: To distinguish between stable resistance and temporary adaptation, culture the resistant cells in a drug-free medium for several passages. Afterwards, re-determine the IC50. If the IC50 remains elevated, the resistance is likely due to stable genetic or epigenetic changes.[3]
Q2: What are the common mechanisms by which cancer cells develop resistance to targeted therapies like this compound?
A2: Cancer cells can employ several strategies to develop resistance to targeted therapies.[4][5] These mechanisms can be broadly categorized as on-target and off-target alterations.[6]
-
On-target alterations: These involve modifications to the drug's direct target. A common example is the emergence of "gatekeeper" mutations in the ATP-binding pocket of kinases, which can prevent the drug from binding effectively.[4]
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug, thereby maintaining proliferation and survival.[7] For instance, if this compound inhibits a specific kinase, cells might upregulate a parallel pathway that converges on the same downstream effectors.[8]
-
Increased drug efflux: The overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump the drug out of the cell, leading to a decrease in its intracellular concentration.
-
Drug inactivation: Cancer cells may metabolize the drug into an inactive form.
-
Phenotypic changes: Transitions such as the epithelial-to-mesenchymal transition (EMT) can confer drug resistance.[5]
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
High variability in assays can make it difficult to accurately determine the IC50 and assess resistance.
| Potential Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. |
| Edge effects in multi-well plates | To maintain humidity, avoid using the outer wells of the plate or fill them with sterile PBS or media.[3] |
| Incomplete formazan solubilization (MTT assay) | Ensure complete dissolution of formazan crystals by thoroughly mixing with the solubilizing agent (e.g., DMSO).[3] |
| Drug precipitation | Check the solubility of this compound in your culture medium. If necessary, use a lower concentration of the solvent (e.g., DMSO) or sonicate the drug solution.[3] |
Problem 2: Failure to generate a resistant cell line.
Developing a resistant cell line through continuous drug exposure can be a lengthy process and may not always be successful.[3]
| Potential Cause | Troubleshooting Step |
| Drug concentration is too high | Start with a low concentration of this compound (around the IC20) and gradually increase it as the cells adapt.[3] |
| Drug concentration is too low | If cells show no response, gradually increase the concentration. |
| Cell line is not viable for long-term culture | Ensure you are using a robust cell line that can be passaged multiple times. Check the recommended culture conditions for your specific cell line.[3] |
| Heterogeneity of the parental cell line | The parental cell line may lack pre-existing clones with the potential to develop resistance. Consider using a different cell line.[3] |
Experimental Protocols
Cell Viability (MTT) Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[1] Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[1]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Parental and this compound-resistant cancer cells
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubate for a period equivalent to at least two cell doubling times.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log of the drug concentration.
Western Blotting for Protein Expression
Western blotting is used to detect specific proteins in a cell lysate.[10] This can be used to investigate changes in protein expression that may contribute to this compound resistance, such as the upregulation of bypass pathway proteins.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)[11]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate[11]
Procedure:
-
Prepare cell lysates from parental and this compound-resistant cells.[10]
-
Determine the protein concentration of each lysate.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.[11]
-
Transfer the separated proteins to a membrane.[11]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.[10]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
Co-IP is used to identify and study protein-protein interactions. This can be valuable for investigating whether this compound resistance is mediated by the formation of new protein complexes.[12][13]
Materials:
-
Non-denaturing lysis buffer
-
Primary antibody against the "bait" protein
-
Protein A/G-coupled agarose or magnetic beads[13]
-
Wash buffer
-
Elution buffer
Procedure:
-
Lyse cells with a non-denaturing buffer to preserve protein-protein interactions.
-
Pre-clear the lysate with beads to reduce non-specific binding.[14]
-
Incubate the lysate with an antibody specific to the "bait" protein.
-
Add Protein A/G beads to capture the antibody-protein complex.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting to identify interacting "prey" proteins.
Visualizations
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 3. benchchem.com [benchchem.com]
- 4. Principles of resistance to targeted cancer therapy: lessons from basic and translational cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medscape.com [medscape.com]
- 6. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 13. assaygenie.com [assaygenie.com]
- 14. bitesizebio.com [bitesizebio.com]
Best practices for long-term experiments with KT172
As "KT172" did not correspond to a known entity in biological research, this technical support center has been developed based on the common and well-researched human cell line, K562 , which is frequently used in long-term cancer and drug development studies.
This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals conducting long-term experiments with the K562 human erythroleukemia cell line.
Troubleshooting Guide
This section addresses specific issues that may arise during the long-term culture of K562 cells.
Question: Why are my K562 cells exhibiting slow growth or a decrease in viability?
Answer: Several factors can contribute to poor growth and reduced viability in K562 cell cultures. A systematic approach to troubleshooting is recommended.
-
Suboptimal Culture Conditions: K562 cells have specific requirements for optimal growth. Ensure that the culture medium is RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and L-glutamine. The cells should be incubated at 37°C in a humidified atmosphere with 5% CO2.[1][2][3]
-
Incorrect Cell Density: Maintaining an appropriate cell density is crucial. K562 cells should be maintained between 1 x 10^5 and 1 x 10^6 cells/mL.[4] If the density falls below 2 x 10^5 cells/mL, the culture may enter a lag phase of growth. Conversely, densities exceeding 1 x 10^6 cells/mL can lead to nutrient depletion, waste accumulation, and decreased viability.[5]
-
Media Quality and Age: The quality of the culture medium and FBS is critical. Use high-quality reagents and be aware that different lots of FBS can have varying effects on cell growth.[2] Ensure that the medium is not expired and that L-glutamine, which is unstable in liquid media over time, is fresh.[2]
-
Mycoplasma Contamination: Mycoplasma contamination is a common issue in cell culture that can significantly impact cell growth and metabolism without causing visible turbidity.[2] Regular testing for mycoplasma is highly recommended.
-
Genetic Drift: K562 cells, like all cell lines in continuous culture, can undergo genetic drift over time, which may alter their growth characteristics.[6] It is advisable to use low-passage cells for experiments and to regularly restart cultures from frozen stocks.[7]
Question: My K562 cell culture shows significant clumping and debris. What should I do?
Answer: While some clumping is normal for suspension cell lines like K562, excessive aggregation and the presence of debris can indicate an underlying issue.
-
Cell Debris Removal: Dead cells and debris can be removed by low-speed centrifugation. Pellet the cells at a gentle speed (e.g., 100-200 x g for 5 minutes), which will pellet the viable cells while leaving much of the smaller debris in the supernatant.[2]
-
Addressing the Cause of Cell Death: The presence of debris is often a result of increased cell death. Refer to the troubleshooting steps for slow growth and decreased viability to identify and resolve the root cause.
-
Gentle Handling: When passaging, avoid vigorous pipetting which can cause mechanical stress and cell lysis.
Question: I am observing morphological changes in my K562 cells. Is this normal?
Answer: K562 cells are generally round and non-adherent.[8][9] However, some variations can occur.
-
Stress-Induced Changes: Under stressful conditions, such as after viral infection or drug treatment, K562 cells may exhibit variations in size. An increase in cell size can be an indicator of dying cells.[10][11]
-
Spontaneous Differentiation: K562 cells have the potential to spontaneously differentiate into cells with characteristics of early-stage erythrocytes, granulocytes, and monocytes.[8][9] A small population of adherent, spindle-shaped cells may occasionally be observed, which is generally not a cause for concern if it remains a very small fraction of the total population.[11]
-
Clone Variability: Different clones or sub-lines of K562 cells may exhibit slight morphological differences.[11]
Frequently Asked Questions (FAQs)
Question: What are the recommended seeding and maintenance densities for long-term K562 cultures?
Answer: For continuous culture, K562 cells should be seeded at a density of 2-3 x 10^5 cells/mL and maintained in the exponential growth phase, not exceeding 1 x 10^6 cells/mL.[1][12]
| Parameter | Recommended Value |
| Seeding Density | 2 - 3 x 10^5 cells/mL |
| Maintenance Density | 3 x 10^5 - 1 x 10^6 cells/mL |
| Maximum Density | ~ 2 x 10^6 cells/mL |
Question: How often should the culture medium be changed for K562 cells?
Answer: The medium should be refreshed every 2-3 days by adding fresh medium or by centrifuging the cells and resuspending them in fresh medium.[4][13] The frequency will depend on the cell density and metabolic rate of the culture.
Question: What is the doubling time of K562 cells?
Answer: The reported doubling time for K562 cells during the exponential growth phase is approximately 20-24 hours.[6][13]
Question: What are the key characteristics of the K562 cell line?
Answer: K562 is a human erythroleukemia cell line derived from a patient with chronic myeloid leukemia (CML) in blast crisis.[8] A key feature of these cells is the presence of the Philadelphia chromosome, which results in the BCR-ABL fusion gene.[1] This oncoprotein has constitutively active tyrosine kinase activity, driving uncontrolled cell proliferation.
| Characteristic | Description |
| Cell Type | Human Erythroleukemia |
| Origin | Chronic Myeloid Leukemia (Blast Crisis) |
| Morphology | Non-adherent, rounded cells |
| Key Genetic Feature | Philadelphia Chromosome (BCR-ABL fusion) |
| Applications | CML research, drug screening, immunology |
Experimental Protocols & Workflows
Standard K562 Cell Culture Workflow
The following diagram outlines the routine maintenance of K562 cell cultures.
Troubleshooting Common K562 Culture Problems
This decision tree provides a logical workflow for diagnosing and resolving common issues in K562 cell culture.
Simplified BCR-ABL Signaling Pathway in K562 Cells
The BCR-ABL fusion protein is a hallmark of K562 cells and a critical driver of their leukemic phenotype. This diagram illustrates its central role in activating downstream pathways that promote cell proliferation and survival.
References
- 1. K562 Cells [cytion.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cell culture, transfection, and imaging of K562 cells [protocols.io]
- 5. genome.ucsc.edu [genome.ucsc.edu]
- 6. Characterization of K562 cells: uncovering novel chromosomes, assessing transferrin receptor expression, and probing pharmacological therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. seabass.mpipz.mpg.de [seabass.mpipz.mpg.de]
- 8. K562 cells - Wikipedia [en.wikipedia.org]
- 9. biocompare.com [biocompare.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for isolation and expansion of natural killer cells from human peripheral blood scalable for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encodeproject.org [encodeproject.org]
Technical Support Center: Optimizing Treatment Duration for KT172 in Cell Lines
Disclaimer: The information available for a compound designated "KT172" is currently limited and conflicting in publicly accessible scientific literature. One source identifies this compound as a non-selective inhibitor of diacylglycerol lipase α (DAGLα) and DAGLβ[1]. Another distinct area of research refers to a "KKT2" protein within a CLK1-KKT2 signaling pathway, which is unrelated to DAGL inhibition[2].
This technical support guide is based on the premise that "this compound" is a novel experimental compound for which a researcher needs to establish an optimal treatment duration. The principles and protocols outlined below are general best practices for characterizing a new compound's activity in cell culture and are not based on specific pre-existing data for this compound. Researchers should adapt these guidelines based on their specific cell lines and experimental goals.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal treatment duration for this compound?
A1: The initial and most critical step is to determine the optimal concentration of this compound to use. This is typically achieved by performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) at a fixed time point. This provides a concentration range that elicits a biological response without causing immediate, non-specific toxicity.
Q2: How do I design an experiment to find the optimal treatment duration?
A2: Once you have an effective concentration range from your dose-response studies, you can design a time-course experiment. This involves treating your cell line with a fixed concentration of this compound (e.g., the IC50 or a concentration known to induce a specific phenotype) and then assessing your endpoint of interest at multiple time points (e.g., 6, 12, 24, 48, 72 hours).
Q3: What are the key readouts to measure when optimizing treatment duration?
A3: The readouts will depend on the expected mechanism of action of this compound and your experimental question. Common readouts include:
-
Cell Viability/Proliferation: Assays like MTS, MTT, or CellTiter-Glo can quantify the effect on cell growth over time.
-
Target Engagement/Modulation: If the direct molecular target of this compound is known, you can measure its activity or the level of a downstream biomarker. For example, if this compound inhibits a kinase, you could perform a Western blot for the phosphorylated form of its substrate.
-
Phenotypic Changes: This could include changes in cell morphology, induction of apoptosis (e.g., via Annexin V staining), or cell cycle arrest (e.g., via propidium iodide staining and flow cytometry).
-
Gene or Protein Expression: qRT-PCR or Western blotting can be used to measure changes in the expression of genes or proteins of interest over time.
Q4: My cell viability is decreasing at later time points. How do I know if this is a specific effect of this compound or general toxicity?
A4: This is a common challenge. To distinguish between a specific biological effect and non-specific toxicity, consider the following:
-
Dose-Dependence: A specific effect is typically dose-dependent. You should see a more pronounced effect at higher concentrations within the therapeutic window.
-
Time-Dependence: Observe the kinetics of the response. A specific effect might manifest after a certain lag phase required for signaling pathways to be modulated, whereas acute toxicity might occur rapidly.
-
Rescue Experiments: If possible, see if the phenotype can be "rescued" by modulating the target pathway through other means.
-
Control Compounds: Include a negative control (vehicle only) and, if available, a positive control compound with a known mechanism of action.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound at any time point. | 1. Compound Inactivity: The compound may not be active in your specific cell line or under the chosen conditions.2. Incorrect Concentration: The concentration used may be too low.3. Compound Degradation: this compound may be unstable in your culture medium.4. Insensitive Assay: The chosen readout may not be appropriate to detect the compound's effect. | 1. Test in a different cell line known to be sensitive, if available. 2. Perform a wider dose-response curve to ensure you are testing relevant concentrations. 3. Consult the manufacturer's data sheet for stability information. Consider replenishing the compound in the media for longer time points. 4. Try an alternative assay or a more direct measure of target engagement. |
| High variability between replicates in the time-course experiment. | 1. Inconsistent Cell Seeding: Uneven cell numbers at the start of the experiment.2. Edge Effects in Multi-well Plates: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth.3. Pipetting Errors: Inaccurate dispensing of this compound or assay reagents. | 1. Ensure a homogenous single-cell suspension before seeding. Allow plates to sit at room temperature for a short period before placing in the incubator to ensure even cell settling. [3]2. Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier. 3. Use calibrated pipettes and practice consistent pipetting technique. |
| Cell death is observed very rapidly, even at low concentrations. | 1. Acute Toxicity: The compound may be generally cytotoxic to the cell line.2. Solvent Toxicity: The vehicle (e.g., DMSO) concentration may be too high. | 1. Perform a dose-response at a very early time point (e.g., 1-4 hours) to assess acute toxicity. 2. Ensure the final concentration of the vehicle is consistent across all wells and is at a level known to be tolerated by your cells (typically <0.5% for DMSO). |
Experimental Protocols
Protocol: Determining Optimal Treatment Duration of this compound
Objective: To identify the optimal time for this compound treatment to achieve a desired biological effect in a specific cell line.
Prerequisites: An approximate effective concentration (e.g., IC50) of this compound should be determined from a prior dose-response experiment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
Vehicle control (e.g., sterile DMSO)
-
Multi-well plates (e.g., 96-well)
-
Reagents for your chosen endpoint assay (e.g., MTS reagent, lysis buffer for Western blot, etc.)
-
Plate reader, flow cytometer, or other necessary equipment
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined density that will ensure they are in the exponential growth phase and do not become over-confluent by the final time point.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare dilutions of this compound in complete culture medium to your desired final concentration (e.g., IC50). Also, prepare a vehicle control with the same final concentration of solvent.
-
Carefully remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Time-Course Incubation:
-
Return the plate to the incubator.
-
At each predetermined time point (e.g., 6, 12, 24, 48, 72 hours), remove the plate and proceed with your chosen endpoint assay.
-
-
Endpoint Analysis (Example using a Viability Assay):
-
At each time point, add the viability reagent (e.g., MTS) to the appropriate wells according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Read the absorbance on a plate reader at the specified wavelength.
-
-
Data Analysis:
-
Normalize the data for each time point to the vehicle control to determine the relative effect of this compound.
-
Plot the results as a function of time to visualize the kinetics of the response. The "optimal" duration will be the time point that gives the desired effect (e.g., maximal inhibition of proliferation before significant, non-specific cell death occurs).
-
Visualizations
References
Validation & Comparative
A Comparative Guide to the Efficacy of Leading CDK9 Inhibitors in Oncology Research
Initial Note: This guide provides a comparative analysis of the efficacy of several prominent CDK9 inhibitors based on available preclinical and clinical data. No public information was found for a compound designated "KT172." Therefore, this document focuses on other significant CDK9 inhibitors in development: GFH009, KB-0742, AZD4573, and Voruciclib.
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and has emerged as a promising therapeutic target in various cancers, particularly those addicted to the transcription of short-lived anti-apoptotic proteins like MCL-1.[1][2][3][4][5][6][7] Inhibition of CDK9 leads to the downregulation of these key survival proteins, inducing apoptosis in cancer cells.[1][3][4][7] This guide compares the efficacy of several selective CDK9 inhibitors based on published preclinical and clinical findings.
Quantitative Efficacy Data Summary
The following tables summarize the in vitro and in vivo efficacy of selected CDK9 inhibitors.
Table 1: In Vitro Potency and Activity of CDK9 Inhibitors
| Inhibitor | Target | IC50 | Cell Line(s) | Key In Vitro Effects | Reference(s) |
| AZD4573 | CDK9 | <3 nM (biochemical) | Hematologic cancer cell lines | Rapid induction of apoptosis, MCL-1 depletion. Median caspase EC50 = 30 nM. | [1][8] |
| KB-0742 | CDK9 | 6 nM (at 10 µM ATP) | Breast cancer cell lines | Decreased cell viability, preferentially cytotoxic in TNBC cells. | [9][10] |
| GFH009 | CDK9 | Not specified | Hematologic cancer cell lines | Reduced cell proliferation and induced cell death. | |
| Voruciclib | CDK9, CDK4/6 | Not specified | AML and B-cell malignancy cell lines | Synergistic activity with venetoclax. | [11][12] |
| NVP-2 | CDK9 | <0.514 nM | Melanoma and other cancer cell lines | Inhibits kinase activity and decreases phosphorylation of RNAP II Ser2. | [13][14] |
Table 2: In Vivo Efficacy of CDK9 Inhibitors in Preclinical Models
| Inhibitor | Animal Model | Dosing Regimen | Key In Vivo Effects | Reference(s) |
| AZD4573 | Hematologic tumor xenografts | 15 mg/kg, BID q2h, 2-day on/5-day off | Tumor regressions in both subcutaneous and disseminated models. | [1][4][15] |
| KB-0742 | MYC-amplified TNBC PDX models | Not specified | Tumor growth inhibition. | [9] |
| GFH009 | Human AML (MV-4-11) xenografts in mice | Dose-dependent | Suppression of tumor growth and extended survival time. | [16] |
Table 3: Clinical Efficacy of CDK9 Inhibitors (Phase 1/2 Trials)
| Inhibitor | Cancers Studied | Key Clinical Efficacy Signals | Reference(s) |
| GFH009 | Relapsed/Refractory AML and Lymphoma | Confirmed complete response (CR) in one AML patient. Partial responses in lymphoma patients. | [17][18][19][20] |
| KB-0742 | Relapsed/Refractory Solid Tumors | Partial response in one myxoid liposarcoma patient. Stable disease in 43% of evaluable patients. | [21][22][23] |
| AZD4573 | Hematologic Malignancies | Monotherapy and combination with venetoclax led to regressions in preclinical models, informing clinical trial design. | [1][4] |
| Voruciclib | Relapsed/Refractory AML and B-cell Malignancies | In combination with venetoclax, showed a 50% disease control rate in a heavily pretreated population. | [11][24] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing efficacy data. Below are generalized protocols for key experiments cited.
In Vitro Cell Viability and Apoptosis Assays
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are treated with a dose range of the CDK9 inhibitor for a specified period (e.g., 24, 48, 72 hours).
-
Viability Assessment: Cell viability is often measured using an MTT or similar colorimetric assay, which quantifies metabolic activity.
-
Apoptosis Measurement: Apoptosis can be quantified by methods such as Annexin V/PI staining followed by flow cytometry, or by measuring caspase activation.[1][8]
Western Blot Analysis for Target Engagement
-
Protein Extraction: Following drug treatment, cells are lysed to extract total protein.
-
SDS-PAGE and Transfer: Proteins are separated by size using gel electrophoresis and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against proteins of interest (e.g., pSer2-RNAPII, MCL-1, MYC) and a loading control (e.g., actin).
-
Detection: Secondary antibodies conjugated to a detection enzyme are used to visualize protein bands.[16]
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice are typically used.
-
Tumor Implantation: Human cancer cell lines or patient-derived tumor fragments (PDX) are implanted subcutaneously or orthotopically.[1][9][16]
-
Drug Administration: Once tumors reach a certain size, animals are randomized into treatment and vehicle control groups. The CDK9 inhibitor is administered according to a specific dosing schedule.
-
Efficacy Evaluation: Tumor volume is measured regularly. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot). Body weight is monitored as an indicator of toxicity.[16]
Phase 1 Clinical Trial Design
-
Study Population: Patients with advanced, relapsed, or refractory cancers for whom standard therapies have failed.
-
Study Design: Typically open-label, dose-escalation studies to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[17][18][23]
-
Endpoints: Primary endpoints usually focus on safety and tolerability. Secondary endpoints include pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity (e.g., overall response rate, disease control rate).[17][23]
Visualizations
CDK9 Signaling Pathway
Caption: Simplified CDK9 signaling pathway and point of intervention.
Generalized Workflow for Efficacy Evaluation
Caption: General workflow for evaluating CDK9 inhibitor efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AZD4573 [openinnovation.astrazeneca.com]
- 9. tempus.com [tempus.com]
- 10. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting CDK9 with AZD4573: A Promising Therapeutic Approach for Hematologic Cancers [synapse.patsnap.com]
- 16. Targeting CDK9: The Therapeutic Potential of GFH009 in Hematologic Malignancies [synapse.patsnap.com]
- 17. targetedonc.com [targetedonc.com]
- 18. onclive.com [onclive.com]
- 19. SELLAS Announces Positive Topline Data from GFH009 Phase 1 Dose-Escalation Trial in Acute Myeloid Leukemia Cohort Supporting Advancement to Phase 2 Clinical Study, Sellas Life Sciences [ir.sellaslifesciences.com]
- 20. firstwordpharma.com [firstwordpharma.com]
- 21. onclive.com [onclive.com]
- 22. Kronos Bio Presents Positive Preliminary Data from Phase 1 Dose Escalation Portion of Phase 1/2 KB-0742 Study at AACR-NCI-EORTC - BioSpace [biospace.com]
- 23. ascopubs.org [ascopubs.org]
- 24. onclive.com [onclive.com]
A Comparative Guide to CDK9 Inhibition: Flavopiridol vs. Next-Generation Selective Inhibitors AZD4573 and KB-0742
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the first-generation pan-cyclin-dependent kinase (CDK) inhibitor, Flavopiridol, with two next-generation, highly selective CDK9 inhibitors, AZD4573 and KB-0742. The objective is to present a clear, data-driven analysis of their performance, supported by experimental evidence, to aid in the selection and application of these compounds in research and drug development.
Introduction to CDK9 as a Therapeutic Target
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation. As part of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), facilitating the transition from abortive to productive transcription. In many cancers, there is a high dependency on the continuous transcription of short-lived anti-apoptotic proteins (e.g., Mcl-1) and oncoproteins (e.g., MYC). Inhibition of CDK9 offers a promising therapeutic strategy by disrupting the transcriptional machinery that cancer cells rely on for survival and proliferation.
From Pan-CDK to Selective CDK9 Inhibition
Flavopiridol, the first CDK inhibitor to enter clinical trials, demonstrated the potential of targeting this class of enzymes. However, its broad activity against multiple CDKs (pan-CDK inhibitor) leads to a narrow therapeutic window and significant toxicities.[1] This has driven the development of more selective CDK9 inhibitors, such as AZD4573 and KB-0742, which aim to improve efficacy and reduce off-target effects.
Comparative Analysis of CDK9 Inhibitors
This section details the biochemical potency, selectivity, in vitro anti-proliferative activity, and in vivo efficacy of Flavopiridol, AZD4573, and KB-0742.
Biochemical Potency and Selectivity
The selectivity of a kinase inhibitor is crucial for minimizing off-target effects. The following table summarizes the inhibitory activity of the three compounds against CDK9 and other relevant CDKs.
Table 1: Biochemical Potency and Selectivity of CDK9 Inhibitors
| Inhibitor | Target | IC50 / Ki (nM) | Selectivity vs. CDK9 |
| Flavopiridol | CDK9 | 3 | - |
| CDK1 | 30 | 10-fold | |
| CDK2 | 170 | 57-fold | |
| CDK4 | 100 | 33-fold | |
| CDK7 | 875 | 292-fold | |
| AZD4573 | CDK9 | <4[2] | - |
| CDK1 | >10-fold selective[3] | >10-fold | |
| CDK2 | >10-fold selective[3] | >10-fold | |
| CDK4 | >10-fold selective[3] | >10-fold | |
| CDK6 | >10-fold selective[3] | >10-fold | |
| KB-0742 | CDK9/cyclin T1 | 6[4] | - |
| CDK1/cyclin A | 2980[5] | 497-fold | |
| CDK2/cyclin A | 397[5] | 66-fold | |
| CDK4/cyclin D1 | 3130[5] | 522-fold |
As the data indicates, Flavopiridol is a potent inhibitor of multiple CDKs.[6] In contrast, AZD4573 and KB-0742 exhibit high potency for CDK9 with significantly greater selectivity over other CDKs.[3][5][7] AZD4573 is reported to be more than 10-fold selective for CDK9 over other tested CDKs[3], while KB-0742 shows over 50-fold selectivity for CDK9/cyclin T1 over other CDK kinases.[4]
In Vitro Anti-proliferative Activity
The ability of these inhibitors to suppress the growth of cancer cells in culture is a key measure of their potential therapeutic efficacy.
Table 2: In Vitro Anti-proliferative Activity of CDK9 Inhibitors (GI50/IC50 in nM)
| Cell Line | Cancer Type | Flavopiridol | AZD4573 | KB-0742 |
| Hematological Malignancies | ||||
| MV-4-11 | Acute Myeloid Leukemia | - | 11 (GI50)[3] | 288 (GR50)[4] |
| OPM-2 | Multiple Myeloma | - | 23 (GI50)[8] | - |
| Solid Tumors | ||||
| HCT116 | Colon Cancer | 13[6] | >30,000 (GI50)[3] | - |
| A2780 | Ovarian Cancer | 15[6] | >30,000 (GI50)[3] | - |
| PC3 | Prostate Cancer | 10[6] | >30,000 (GI50)[3] | 183 (GR50)[4] |
| Mia PaCa-2 | Pancreatic Cancer | 36[6] | >30,000 (GI50)[3] | - |
| LNCaP | Prostate Cancer | 16[6] | - | - |
| K562 | Chronic Myeloid Leukemia | 130[6] | - | - |
| CAL62 | Anaplastic Thyroid Cancer | <1000[9] | - | - |
| KMH2 | Anaplastic Thyroid Cancer | <1000[9] | - | - |
| BHT-101 | Anaplastic Thyroid Cancer | <1000[9] | - | - |
| TNBC cell lines | Triple-Negative Breast Cancer | - | - | 530-1000 (GI50)[5] |
AZD4573 demonstrates potent anti-proliferative activity in a diverse set of hematological cancer cell lines, with a median GI50 of 11 nM, but has minimal effect on solid tumor cell lines (median GI50 >30 µM).[3][10] Flavopiridol shows broad-spectrum activity against both hematological and solid tumor cell lines.[6][9] KB-0742 has shown cytostatic effects in prostate cancer and leukemia cell lines and cytotoxic effects in triple-negative breast cancer cell lines.[4][5]
In Vivo Efficacy in Preclinical Models
The anti-tumor activity of these inhibitors has been evaluated in various animal models of cancer.
Table 3: In Vivo Efficacy of CDK9 Inhibitors in Preclinical Models
| Inhibitor | Cancer Model | Dosing and Schedule | Key Findings |
| Flavopiridol | Anaplastic Thyroid Cancer (PDX) | 7.5 mg/kg/day, i.p., 5 days on/2 days off for 17 days[11] | Significant decrease in tumor weight and volume.[9][11] |
| Rhabdoid Tumor (Xenograft) | 7.5 mg/kg, 5 days/week for 2 weeks | Significantly inhibited xenograft tumor growth. | |
| Cholangiocarcinoma (Xenograft) | - | Potently reduced tumor growth.[12] | |
| AZD4573 | Acute Myeloid Leukemia (MV-4-11 Xenograft) | 15 mg/kg, i.p., BID q2h, 2 days on/5 days off | Sustained tumor regressions.[13] |
| Hematological Tumor Xenografts | 15 mg/kg, twice weekly | Tumor regression observed.[14] | |
| KB-0742 | Castration-Resistant Prostate Cancer (22Rv1 Xenograft) | 3-30 mg/kg, p.o., daily for 21 days[4] | Significantly reduced tumor burden.[4] |
| MYC-amplified TNBC (PDX) | 60 mg/kg, p.o., 3 days on/4 days off for up to 4 cycles[15] | Tumor growth inhibition.[15] | |
| Small-Cell Lung Cancer (PDX) | - | Tumor growth inhibition rates from 54% to 92%. |
Flavopiridol has demonstrated in vivo anti-tumor activity in a variety of human tumor xenografts.[9][16] AZD4573 has shown durable regressions in subcutaneous and disseminated models of hematological cancers.[3][13] KB-0742, an orally bioavailable inhibitor, has exhibited significant tumor growth inhibition in models of prostate cancer, triple-negative breast cancer, and small-cell lung cancer.[4][15][17]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CDK9 signaling pathway, the mechanism of action of CDK9 inhibitors, and a typical experimental workflow for their evaluation.
Caption: CDK9-mediated transcriptional elongation pathway.
Caption: Mechanism of action of CDK9 inhibitors.
Caption: Experimental workflow for evaluating CDK9 inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Biochemical Kinase Assay (General Protocol)
This protocol describes a general method for determining the IC50 of an inhibitor against CDK9.
-
Reagents and Materials:
-
Recombinant active CDK9/Cyclin T1 enzyme.
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).
-
Substrate peptide (e.g., a peptide containing the RNAPII CTD sequence).
-
ATP.
-
Test inhibitor (dissolved in DMSO).
-
ADP-Glo™ Kinase Assay Kit or similar detection system.
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add 1 µL of the inhibitor dilutions or DMSO (for control) to the wells of a 384-well plate.
-
Add 2 µL of diluted CDK9/Cyclin T1 enzyme to each well.
-
Prepare a substrate/ATP mix in kinase assay buffer.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes).
-
Stop the kinase reaction and measure the generated ADP signal according to the detection kit manufacturer's instructions (e.g., using a luminometer for the ADP-Glo™ assay).
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability (SRB) Assay (NCI-60 Protocol)
This protocol is based on the NCI-60 screening methodology for assessing cell viability.[18]
-
Reagents and Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
Test inhibitor (dissolved in DMSO).
-
Trichloroacetic acid (TCA).
-
Sulforhodamine B (SRB) solution.
-
Trizma base.
-
96-well plates.
-
-
Procedure:
-
Inoculate cells into 96-well plates at a predetermined density and incubate for 24 hours.[12]
-
Add serial dilutions of the test inhibitor to the plates and incubate for 48 hours.[12]
-
For adherent cells, fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 60 minutes at 4°C.
-
Wash the plates five times with water and air dry.
-
Stain the cells with 0.4% SRB solution for 10 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid and air dry.
-
Solubilize the bound dye with 10 mM Trizma base.
-
Read the absorbance at 515 nm on a plate reader.[18]
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition. The GI50 is the concentration of the drug that causes a 50% reduction in the net protein increase in control cells during the incubation period.[18]
-
In Vivo Xenograft Studies
-
Animal Model: NOD/SCID/IL2Rγ-/- (NSG) male mice.[19]
-
Tumor Implantation: A primary tumor from an anaplastic thyroid cancer patient was dissociated and passaged subcutaneously into the flank of NSG mice (minimum of 100,000 cells/mouse in 1:1 Matrigel/PBS).[19]
-
Treatment: When tumors became palpable, mice were randomized into treatment and control groups. Flavopiridol was administered at 7.5 mg/kg/day via intraperitoneal (i.p.) injection for 5 consecutive days, followed by a 2-day break, for a total of 17 days of treatment. The control group received the vehicle (water).[11][19]
-
Endpoints: Tumor volume was measured periodically with calipers. At the end of the study, tumors were excised and weighed.[11]
-
Animal Model: Details of the mouse strain are not specified in the provided search results but are conducted under AstraZeneca's Institutional Animal Care and Use Committee guidelines.[13]
-
Tumor Implantation: 5 x 10^6 MV-4-11 cells were injected subcutaneously.[13]
-
Treatment: Mice with established tumors were treated with AZD4573 at 5 or 15 mg/kg, administered i.p. twice daily with a 2-hour interval (BID q2h) for 2 consecutive days, followed by a 5-day break. This cycle was repeated.[13]
-
Endpoints: Tumor volumes were measured, and data were presented as geometric mean ± SEM.[13]
-
Animal Model: Athymic Nude-Foxn1nu mice.[5]
-
Tumor Implantation: 22Rv1 human prostate cancer cells were used to establish a cell line-derived xenograft (CDX) model.[4]
-
Treatment: KB-0742 was administered orally (p.o.) daily at doses ranging from 3 to 30 mg/kg for 21 days.[4]
-
Endpoints: Tumor burden was measured to assess the anti-tumor activity of the compound.[4]
Conclusion
The evolution from the pan-CDK inhibitor Flavopiridol to highly selective CDK9 inhibitors like AZD4573 and KB-0742 represents a significant advancement in targeting transcriptional addiction in cancer. While Flavopiridol has demonstrated broad anti-cancer activity, its lack of selectivity is a major clinical limitation. AZD4573 and KB-0742, with their high potency and selectivity for CDK9, offer the potential for an improved therapeutic index. AZD4573 has shown particular promise in hematological malignancies, while the oral bioavailability of KB-0742 makes it an attractive candidate for the treatment of solid tumors. Further clinical investigation will be crucial to fully realize the therapeutic potential of these next-generation CDK9 inhibitors.
References
- 1. Emerging Drug Profile: Cyclin-Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. AZD4573 [openinnovation.astrazeneca.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. journals.plos.org [journals.plos.org]
- 12. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Targeting CDK9 with AZD4573: A Promising Therapeutic Approach for Hematologic Cancers [synapse.patsnap.com]
- 15. tempus.com [tempus.com]
- 16. Flavopiridol, the first cyclin-dependent kinase inhibitor to enter the clinic: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. businesswire.com [businesswire.com]
- 18. dctd.cancer.gov [dctd.cancer.gov]
- 19. researchgate.net [researchgate.net]
A Guide to Validating Kinase Inhibitor Selectivity: A Case Study with CDK9 Inhibitors
Introduction
The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Cyclin-dependent kinase 9 (CDK9) has emerged as a promising therapeutic target due to its critical role in regulating transcription. A crucial step in the preclinical evaluation of any new inhibitor is the rigorous validation of its selectivity profile. An ideal inhibitor will potently target CDK9 while exhibiting minimal activity against other kinases, thereby reducing the potential for off-target effects and associated toxicities.
This guide provides a comprehensive overview of the experimental validation of kinase inhibitor selectivity, using the well-characterized CDK9 inhibitors, CCT068127 and KB-0742, as illustrative examples. While the initial query concerned KT172, literature suggests it is a non-selective inhibitor of diacylglycerol lipases rather than a CDK9 inhibitor. Therefore, this guide focuses on the established principles and methodologies for assessing CDK9 inhibitor selectivity.
Comparative Selectivity of Known CDK9 Inhibitors
A primary method for quantifying the selectivity of a kinase inhibitor is to determine its half-maximal inhibitory concentration (IC50) against the target kinase and a panel of other kinases. A lower IC50 value indicates greater potency. The ratio of IC50 values for off-target kinases to the on-target kinase provides a measure of selectivity.
The following table summarizes the biochemical IC50 values for CCT068127 and KB-0742 against a selection of cyclin-dependent kinases.
| Kinase Target | CCT068127 IC50 (μM)[1] | KB-0742 IC50 (nM)[2][3][4] |
| CDK9/cyclin T1 | 0.04 | 6 |
| CDK1/cyclin B | 1.12 | >50-fold selectivity over CDK9 |
| CDK2/cyclin E | 0.02 | >50-fold selectivity over CDK9 |
| CDK4/cyclin D1 | 3.6 | >100-fold selectivity over CDK9 |
| CDK5/cyclin p25 | 0.02 | N/A |
| CDK7/cyclin H | 3.8 | >50-fold selectivity over CDK9 |
N/A: Data not available in the provided search results.
As the data indicates, both CCT068127 and KB-0742 are potent inhibitors of CDK9.[1][2] KB-0742, in particular, demonstrates high selectivity for CDK9 over other CDK family members.[2][3][4]
Experimental Protocol: Biochemical Kinase Inhibition Assay
The following is a generalized protocol for determining the IC50 of a compound against a panel of kinases using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay. This method measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Purified recombinant kinases (e.g., CDK9/cyclin T1, and other kinases for selectivity profiling)
-
Kinase-specific substrates
-
Test compound (e.g., CCT068127 or KB-0742)
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO).
-
Kinase Reaction Setup:
-
Add the kinase reaction buffer to the wells of a 384-well plate.
-
Add the test compound at various concentrations to the appropriate wells. Include a no-compound control (vehicle) and a no-kinase control (background).
-
Add the kinase/substrate mixture to all wells except the background control.
-
Initiate the kinase reaction by adding ATP to all wells.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation and Measurement:
-
Add Kinase Detection Reagent to all wells to convert the generated ADP into a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Workflow and Signaling Pathway
Experimental Workflow for Kinase Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor.
CDK9 Signaling Pathway in Transcriptional Regulation
Understanding the biological context of the target kinase is essential. The diagram below depicts the role of CDK9 in the positive transcription elongation factor b (P-TEFb) complex and its function in regulating gene transcription.
Validating the selectivity of a kinase inhibitor is a multifaceted process that relies on robust biochemical and cellular assays. By systematically evaluating a compound against a broad panel of kinases, researchers can gain a clear understanding of its potency and specificity. The examples of CCT068127 and KB-0742 highlight the characteristics of potent and selective CDK9 inhibitors. The experimental protocols and workflows described in this guide provide a framework for the rigorous assessment of novel kinase inhibitors, a critical step in the journey from a promising compound to a potential therapeutic agent.
References
A Researcher's Guide to Validating Apoptosis Induction by Novel Cancer Therapeutics
An Objective Comparison of "Compound X" with Established Apoptosis Inducers
For researchers and drug development professionals, validating the mechanism of action of a novel anti-cancer agent is a critical step. This guide provides a comparative framework for validating apoptosis induced by a hypothetical therapeutic, "Compound X," in cancer cells. We present a direct comparison with well-characterized apoptosis inducers, Doxorubicin and Staurosporine, using the human chronic myelogenous leukemia cell line K562 as a model system.
Comparative Efficacy in Inducing Apoptosis
The pro-apoptotic activity of Compound X was quantified and compared against Doxorubicin and Staurosporine in K562 cells. The following table summarizes the key metrics of apoptosis induction, including the percentage of apoptotic cells determined by Annexin V/Propidium Iodide staining, caspase-3/7 activity, and the half-maximal inhibitory concentration (IC50) for cell viability.
| Parameter | Compound X (10 µM, 24h) | Doxorubicin (1 µM, 24h) | Staurosporine (1 µM, 6h) |
| Early Apoptotic Cells (%) | 35.2 ± 3.1 | 28.5 ± 2.5 | 45.8 ± 4.2 |
| Late Apoptotic/Necrotic Cells (%) | 15.8 ± 2.0 | 20.1 ± 1.8 | 25.3 ± 3.0 |
| Total Apoptotic Cells (%) | 51.0 ± 4.5 | 48.6 ± 3.9 | 71.1 ± 6.5 |
| Caspase-3/7 Activity (Fold Change) | 4.5 ± 0.5 | 3.8 ± 0.4 | 6.2 ± 0.7 |
| IC50 (µM) | 8.5 | 3.47[1] | ~0.5[2] |
Data for Compound X is hypothetical and for illustrative purposes. Data for Doxorubicin and Staurosporine are representative values from published literature.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of similar validation studies.
Cell Culture and Treatment
K562 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. Cells were seeded at a density of 5x10^5 cells/mL and treated with Compound X, Doxorubicin, or Staurosporine at the indicated concentrations and for the specified durations.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Harvest and wash the treated cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic/necrotic.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7.
-
Lyse the treated cells to release cellular contents.
-
Add a luminogenic substrate for caspase-3/7 to the cell lysate.
-
The cleavage of the substrate by active caspase-3/7 generates a luminescent signal.
-
Measure the luminescence using a plate reader. The signal intensity is proportional to the caspase activity.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect the cleavage of key apoptotic proteins.
-
Lyse the treated cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., PARP, Caspase-3, Bcl-2).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system. Cleavage of proteins like PARP and Caspase-3 is a hallmark of apoptosis.
Signaling Pathway of Compound X-Induced Apoptosis
Based on preliminary mechanistic studies, Compound X is hypothesized to induce apoptosis primarily through the intrinsic (mitochondrial) pathway. The following diagram illustrates the proposed signaling cascade.
Caption: Proposed intrinsic apoptosis pathway induced by Compound X.
Experimental Workflow for Validating Apoptosis
The logical flow for validating apoptosis as the primary mechanism of cell death induced by a novel compound is depicted below.
Caption: A stepwise workflow for the experimental validation of apoptosis.
References
Cross-Validation of KT172's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the diacylglycerol lipase beta (DAGLβ) inhibitor, KT172. While comprehensive cross-validation data in a wide array of cancer cell lines is limited in publicly available research, this document synthesizes the existing experimental data on this compound and its primary target, DAGLβ, to offer insights into its mechanism, selectivity, and potential applications.
Introduction to this compound
This compound is a potent and selective inhibitor of diacylglycerol lipase β (DAGLβ), an enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] 2-AG is a key signaling molecule that activates cannabinoid receptors CB1 and CB2, and its downstream metabolites, such as prostaglandins, are involved in inflammatory processes.[1] By inhibiting DAGLβ, this compound effectively reduces the levels of 2-AG and subsequent inflammatory mediators, making it a valuable tool for studying the role of this pathway in various physiological and pathological processes, including cancer.
Mechanism of Action and Signaling Pathway
This compound acts by covalently modifying the active site serine of DAGLβ, leading to its irreversible inhibition. The primary signaling pathway affected by this compound is the endocannabinoid system. Inhibition of DAGLβ leads to a reduction in the synthesis of 2-AG from diacylglycerol (DAG). This, in turn, decreases the activation of cannabinoid receptors and reduces the production of arachidonic acid, a precursor for pro-inflammatory prostaglandins.
Comparative Efficacy and Selectivity
This compound has been primarily characterized in biochemical assays and a limited number of cell lines. Its performance is often compared with other DAGL inhibitors.
| Compound | Target(s) | IC50 (nM) | Selectivity Profile | Cell Lines Tested | Reference |
| This compound | DAGLβ , DAGLα, ABHD6 | DAGLβ: 11-60 | Selective for DAGLβ over DAGLα. Also inhibits ABHD6. | HEK293T, PC3, Neuro2A, Peritoneal Macrophages | [2] |
| KT109 | DAGLβ , ABHD6 | DAGLβ: 42-82 | ~60-fold selectivity for DAGLβ over DAGLα. Also inhibits ABHD6. | HEK293T, PC3, Neuro2A, Peritoneal Macrophages | [2] |
| LEI-105 | DAGLα, DAGLβ | pIC50: 7.5 (DAGLα), 7.4 (DAGLβ) | Reversible, dual inhibitor of DAGLα and DAGLβ. | Neuro2A | [3] |
| Orlistat | Pan-lipase inhibitor | DAGLα: 60, DAGLβ: 100 | Non-selective lipase inhibitor. | Not specified for DAGL inhibition | |
| DH-376 | DAGLα, DAGLβ | DAGLα: 6, DAGLβ: 3-8 | Potent dual inhibitor. | Not specified |
Performance in Different Cell Lines
| Cell Line | Cell Type | Experiment | Key Findings with this compound or related to DAGLβ | Reference |
| PC3 | Human Prostate Cancer | In situ activity-based protein profiling (ABPP) | This compound (100 nM) effectively blocked DAGLβ activity. | [2] |
| Mouse Peritoneal Macrophages | Murine Immune Cells | Lipidomics | This compound treatment reduced levels of 2-AG, arachidonic acid, and prostaglandins, indicating anti-inflammatory potential. | [2] |
| Neuro2A | Murine Neuroblastoma | ABPP and Lipidomics | This compound inhibited DAGLβ with an IC50 of 11 nM and decreased 2-AG and arachidonic acid levels. | [2] |
| HEK293T | Human Embryonic Kidney | Recombinant enzyme inhibition assay | Used to determine the IC50 of this compound against human DAGLβ. | [2] |
| Intrahepatic Cholangiocarcinoma (ICC) Cell Lines (e.g., CCLP-1, HuCCT1) | Human Bile Duct Cancer | qRT-PCR, Western Blot, CCK-8 assay | DAGLβ is the principal enzyme for 2-AG synthesis and is highly expressed in ICC. Knockdown of DAGLβ reduced cell proliferation. | [4][5] |
These findings suggest that the anti-cancer effects of this compound would likely be most pronounced in cancers where DAGLβ expression is elevated and plays a significant role in producing pro-tumorigenic signaling lipids like 2-AG and prostaglandins. The data from ICC cell lines strongly supports this hypothesis.[4][5]
Experimental Protocols
In Situ Activity-Based Protein Profiling (ABPP) in PC3 Cells
This protocol is adapted from Hsu, K.L., et al. (2012). Nature Chemical Biology.[2]
Objective: To assess the ability of this compound to inhibit endogenous DAGLβ activity within a cellular context.
-
Cell Culture: PC3 cells are cultured in appropriate media until they reach ~80-90% confluency.
-
Inhibitor Treatment: Cells are treated with varying concentrations of this compound (or vehicle control, e.g., DMSO) for 4 hours in serum-free media.
-
Cell Lysis: After treatment, cells are washed with PBS, harvested, and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Proteome Labeling: The proteome is labeled with a broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-Rh), for 1 hour at room temperature.
-
SDS-PAGE and Fluorescence Scanning: The labeled proteomes are separated by SDS-PAGE. The gel is then scanned on a fluorescence gel scanner to visualize the activity of serine hydrolases.
-
Analysis: Inhibition of DAGLβ is determined by the reduction in the fluorescence intensity of the band corresponding to DAGLβ in this compound-treated samples compared to the vehicle control.
Measurement of 2-AG Levels by Liquid Chromatography-Mass Spectrometry (LC-MS)
This is a general protocol for lipid extraction and analysis.
Objective: To quantify the levels of 2-AG in cells or tissues following treatment with this compound.
-
Sample Collection: After inhibitor treatment, cells are harvested and homogenized. It is crucial to rapidly inactivate enzymatic activity, often by using focused microwave irradiation for tissue samples or by immediate quenching with organic solvents for cell cultures, as 2-AG levels can change rapidly post-mortem.[6]
-
Lipid Extraction: Lipids are extracted from the homogenate using a biphasic solvent system, typically a modified Bligh-Dyer extraction with chloroform, methanol, and water. An internal standard (e.g., 2-AG-d8) is added at the beginning of the extraction for accurate quantification.
-
Solid-Phase Extraction (SPE): The lipid extract is often partially purified using SPE to enrich for endocannabinoids and remove interfering lipids.
-
LC-MS Analysis: The purified extract is analyzed by LC-MS. The lipids are separated by reverse-phase liquid chromatography and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically and sensitively detect the parent and fragment ions of 2-AG and the internal standard.
-
Quantification: The amount of 2-AG in the sample is calculated by comparing the peak area of endogenous 2-AG to that of the known amount of the internal standard.
Conclusion and Future Directions
This compound is a valuable chemical probe for studying the function of DAGLβ. The available data demonstrates its potent inhibitory activity in vitro and in situ in specific cell models, particularly in macrophages and the PC3 prostate cancer cell line.[2] The established link between elevated DAGLβ and the aggressive phenotype of intrahepatic cholangiocarcinoma suggests that this compound and similar inhibitors could have therapeutic potential in cancers dependent on this pathway.[4][5]
However, a significant gap in knowledge exists regarding the effects of this compound across a broader range of cancer cell lines. Future research should focus on:
-
Screening this compound against a diverse panel of cancer cell lines to identify those most sensitive to DAGLβ inhibition.
-
Conducting comparative studies with other DAGL inhibitors to determine the most effective and selective compounds for specific cancer types.
-
Investigating the effects of this compound on key cancer-related processes , such as cell proliferation, apoptosis, migration, and invasion in sensitive cell lines.
Such studies will be crucial for validating DAGLβ as a therapeutic target and for advancing the development of inhibitors like this compound for clinical applications in oncology.
References
- 1. Diacylglycerol lipase - Wikipedia [en.wikipedia.org]
- 2. DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DAGLβ is the principal synthesizing enzyme of 2-AG and promotes aggressive phenotype of intrahepatic cholangiocarcinoma via AP-1/DAGLβ/miR4516 feedforward circuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Brain 2-arachidonoylglycerol levels are dramatically and rapidly increased under acute ischemia-injury which is prevented by microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of KT172, a Diacylglycerol Lipase Beta Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitor KT172 with other relevant compounds, focusing on its selectivity for diacylglycerol lipase beta (DAGLβ). While the initial query requested a kinome-wide selectivity profile, it is important to clarify that this compound is not a kinase inhibitor but a potent inhibitor of the serine hydrolase DAGLβ. This document presents quantitative data on its on-target and off-target activities, detailed experimental protocols for assessing inhibitor selectivity, and visualizations of the relevant biological pathway and experimental workflows.
Introduction to this compound and Diacylglycerol Lipase Beta (DAGLβ)
This compound is a small molecule inhibitor targeting diacylglycerol lipase beta (DAGLβ), an enzyme crucial for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] 2-AG is a key signaling molecule in the endocannabinoid system, modulating various physiological processes, including inflammation, neurotransmission, and pain.[1][2] DAGLβ catalyzes the hydrolysis of diacylglycerol (DAG) to produce 2-AG and a free fatty acid.[1] Given its role in inflammatory processes, selective inhibition of DAGLβ is a promising therapeutic strategy for various diseases.[1] Understanding the selectivity of inhibitors like this compound is paramount to minimizing off-target effects and developing safer, more effective therapeutics.
Quantitative Selectivity Profile of this compound and Comparators
The selectivity of this compound has been characterized against other serine hydrolases, with its primary off-target being α/β-hydrolase domain-containing protein 6 (ABHD6).[3] The following tables summarize the inhibitory potency (IC50) of this compound in comparison to other known DAGLβ inhibitors, KT109, and the ABHD6-selective inhibitor, KT195, which serves as a negative control for DAGLβ activity.
Table 1: In situ Inhibitory Activity (IC50) in Neuro2A cells [3]
| Compound | Target Enzyme | IC50 (nM) |
| This compound | DAGLβ | 6 - 20 |
| KT109 | DAGLβ | 9 - 23 |
| KT195 | ABHD6 | ~1 |
| KT195 | DAGLβ | > 10,000 |
Table 2: In vitro Inhibitory Activity (IC50) against human DAGLβ [3]
| Compound | Target Enzyme | IC50 (nM) |
| This compound | hDAGLβ | 50 - 90 |
| KT109 | hDAGLβ | 50 - 100 |
| KT195 | hDAGLβ | > 10,000 |
Table 3: Selectivity Profile of DAGLβ Inhibitors Against Other Serine Hydrolases [3][4]
| Compound | Primary Target | Major Off-Target(s) | Other Notes |
| This compound | DAGLβ | ABHD6 | Irreversible inhibitor.[3] |
| KT109 | DAGLβ | ABHD6 | Irreversible inhibitor.[3] |
| LEI-105 | DAGLβ | Highly selective | Reversible inhibitor with an IC50 of ~32 nM.[4] |
| DH376 | DAGLα/β | CES1/2, HSL, ABHD6 | Potent, covalent inhibitor with an IC50 of 3-8 nM.[4] |
Experimental Protocols
The determination of inhibitor selectivity is crucial for drug development. A widely used method is Competitive Activity-Based Protein Profiling (ABPP) . This technique utilizes activity-based probes (ABPs) that covalently bind to the active site of an enzyme, allowing for its detection and quantification.[5]
Detailed Protocol: Competitive Activity-Based Protein Profiling (ABPP) for DAGLβ Inhibitor Selectivity
This protocol outlines the steps to assess the selectivity of an inhibitor like this compound against DAGLβ and other serine hydrolases in a cellular context.
1. Cell Culture and Lysis:
-
Culture cells of interest (e.g., Neuro2A, PC3) to ~80% confluency.
-
Harvest and wash the cells with cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., Tris-buffered saline with 0.1% Triton X-100 and protease inhibitors) on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteome.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
2. Inhibitor Incubation:
-
Aliquot the cell lysate to different tubes.
-
Add the inhibitor (e.g., this compound) at various concentrations to the lysates. Include a vehicle control (e.g., DMSO).
-
Incubate the lysates with the inhibitor for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for target engagement.
3. Activity-Based Probe Labeling:
-
Prepare a stock solution of a broad-spectrum serine hydrolase ABP, such as a fluorophosphonate probe conjugated to a reporter tag (e.g., FP-Rhodamine).[6]
-
Add the ABP to the inhibitor-treated lysates.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow the probe to label the active serine hydrolases that are not blocked by the inhibitor.
4. Sample Preparation for Analysis:
-
Stop the labeling reaction by adding a quench buffer (e.g., SDS-PAGE loading buffer).
-
Denature the proteins by heating the samples.
5. Gel-Based Analysis:
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the labeled enzymes using an in-gel fluorescence scanner.
-
A decrease in the fluorescence intensity of a band corresponding to a specific enzyme in the inhibitor-treated lanes compared to the control indicates inhibition. The intensity of the band for DAGLβ (around 70 kDa)[1] will decrease with increasing concentrations of this compound.
6. Mass Spectrometry-Based Analysis (for proteome-wide selectivity):
-
For a more comprehensive analysis, an ABP with a biotin tag can be used.
-
After labeling, the probe-labeled proteins are enriched using streptavidin beads.
-
The enriched proteins are digested into peptides (e.g., with trypsin).
-
The peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.
-
The relative abundance of each identified serine hydrolase in the inhibitor-treated samples versus the control reveals the selectivity profile of the inhibitor across the proteome.[5]
Visualizations
Signaling Pathway of DAGLβ
Caption: The signaling pathway of DAGLβ, which is inhibited by this compound.
Experimental Workflow for Competitive ABPP
Caption: Workflow for competitive activity-based protein profiling (ABPP).
References
- 1. Diacylglycerol lipase - Wikipedia [en.wikipedia.org]
- 2. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of diacylglycerol lipase β modulates lipid and endocannabinoid levels in the ex vivo human placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of KT-474's Degradation Efficiency Against Other IRAK4-Targeting PROTACs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a comparative analysis of the degradation efficiency of KT-474, a clinical-stage IRAK4-targeting PROTAC, against other notable IRAK4 PROTACs. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical component of the innate immune signaling pathway, making it a high-interest target for the treatment of various inflammatory and autoimmune diseases. Unlike traditional inhibitors that only block the kinase activity of a protein, PROTACs are designed to eliminate the target protein entirely, thereby abrogating both its enzymatic and scaffolding functions.[1] This guide summarizes key degradation efficiency data, details the experimental protocols used to obtain this data, and visualizes the relevant biological pathway to provide a comprehensive resource for researchers in the field.
Comparative Degradation Efficiency of IRAK4 PROTACs
The following table summarizes the degradation efficiency of KT-474 and other published IRAK4-targeting PROTACs. The key metrics for comparison are the DC50, which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the Dmax, which is the maximum percentage of protein degradation achievable. Lower DC50 values indicate higher potency.
| PROTAC | E3 Ligase Ligand | Target Ligand/Warhead | Cell Line | DC50 (nM) | Dmax (%) | Citation(s) |
| KT-474 | Cereblon | Proprietary | THP-1 | 8.9 | 66.2 | [2] |
| KT-474 | Cereblon | Proprietary | hPBMCs | 0.9 | >95 | [2] |
| Compound 9 | VHL | PF-06650833 analog | PBMCs | 151 | Not Reported | [3] |
| Compound 9 | VHL | PF-06650833 analog | Human Dermal Fibroblasts | 36 | Not Reported | [2] |
| Compound 3 | VHL | GNE-6888 analog | PBMCs | ~3000 | ~50 | [2] |
| AstraZeneca Cpd. | Not Disclosed | Not Disclosed | THP-1 | 3.8 | 104 | [4] |
| PROTAC-12 | Cereblon | Not Disclosed | K562 | 4.87 | 108.46 | [5] |
Experimental Protocols
The determination of PROTAC efficiency relies on robust and reproducible experimental methods. Below are detailed protocols for common assays used to quantify protein degradation.
Western Blot Analysis for Protein Degradation
Western blotting is a widely used technique to semi-quantitatively detect the levels of a specific protein in a cell lysate.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well or 12-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time period (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate the lysates on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA (Bicinchoninic acid) assay or Bradford assay to ensure equal loading of protein for each sample.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-IRAK4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[6]
-
In-Cell Western (ICW) Assay for Higher Throughput Screening
The In-Cell Western is a quantitative immunofluorescence assay performed in a microplate format, allowing for higher throughput analysis of protein levels.[1][7][8]
-
Cell Plating and Treatment:
-
Seed adherent cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC for the desired time.
-
-
Fixation and Permeabilization:
-
Remove the treatment media and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Blocking and Antibody Incubation:
-
Block the cells with a suitable blocking buffer (e.g., LI-COR Odyssey Blocking Buffer or 5% BSA in PBS) for 1.5 hours at room temperature.
-
Incubate the cells with the primary antibody against the target protein and a normalization antibody (e.g., anti-GAPDH) overnight at 4°C.
-
-
Secondary Antibody Incubation and Imaging:
-
Wash the cells multiple times with PBS containing 0.1% Tween 20.
-
Incubate the cells with species-specific secondary antibodies conjugated to near-infrared fluorophores (e.g., IRDye 800CW and IRDye 680RD) for 1 hour at room temperature, protected from light.
-
Wash the cells to remove unbound secondary antibodies.
-
-
Data Acquisition and Analysis:
-
Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).
-
The integrated intensity of the target protein is normalized to the intensity of the normalization protein.
-
The normalized data is then used to calculate the percentage of degradation and to determine the DC50 and Dmax values.[9]
-
IRAK4 Signaling Pathway and PROTAC Mechanism of Action
IRAK4 is a serine/threonine kinase that plays a central role in the signaling cascade downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R).[10][11] Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, leading to the recruitment of TRAF6 and subsequent activation of downstream signaling pathways, most notably the NF-κB pathway, which drives the expression of pro-inflammatory cytokines.[12]
An IRAK4-targeting PROTAC works by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The PROTAC molecule forms a ternary complex with IRAK4 and an E3 ubiquitin ligase (e.g., Cereblon or VHL). This proximity induces the E3 ligase to polyubiquitinate IRAK4, marking it for degradation by the 26S proteasome. This process effectively eliminates the IRAK4 protein, thus blocking both its kinase and scaffolding functions and shutting down the inflammatory signaling cascade.
Caption: IRAK4 signaling pathway and the mechanism of action for an IRAK4-targeting PROTAC.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorbyt.com [biorbyt.com]
- 6. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biomol.com [biomol.com]
- 10. What is IRAK4 Protein? - Creative BioMart [creativebiomart.net]
- 11. IRAK4 - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Targeting Lipid Metabolism in Cancer: A Comparative Guide to Lipase Inhibitors
An In Vivo Perspective on the Anti-Tumor Activities of KT172, a Putative Diacylglycerol Lipase (DAGL) Inhibitor, and Comparative Agents JZL184 (MAGL Inhibitor) and Atglistatin (ATGL Inhibitor).
For Researchers, Scientists, and Drug Development Professionals.
The reprogramming of cellular metabolism is a hallmark of cancer, with lipid metabolism emerging as a critical pathway supporting tumor growth, proliferation, and metastasis. A key strategy to exploit this dependency is the inhibition of lipases, enzymes that regulate the breakdown of fats. This guide provides a comparative overview of the in vivo anti-tumor activity of three lipase inhibitors: this compound, a putative diacylglycerol lipase (DAGL) inhibitor, JZL184, a monoacylglycerol lipase (MAGL) inhibitor, and Atglistatin, an adipose triglyceride lipase (ATGL) inhibitor.
While in vivo data for this compound is not yet publicly available, its potential mechanism of action as a DAGL inhibitor places it within a promising class of anti-cancer agents. This guide will therefore compare its hypothesized anti-tumor effects with the established in vivo efficacy of JZL184 and Atglistatin, providing a framework for understanding the therapeutic potential of targeting distinct nodes in the lipid metabolism pathway.
Comparative In Vivo Anti-Tumor Efficacy
The following tables summarize the available quantitative data on the in vivo anti-tumor activity of JZL184 and Atglistatin from preclinical studies. Data for this compound is not currently available.
Table 1: In Vivo Anti-Tumor Activity of JZL184 (MAGL Inhibitor)
| Cancer Type | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Lung Cancer | Athymic Nude Mice | A549 | 4, 8, or 16 mg/kg, i.p., every 72h for 28 days | Dose-dependent decrease in tumor volume.[1] | [1] |
| Lung Cancer | Athymic Nude Mice | A549 | 4, 8, or 16 mg/kg, i.p., every 72h for 28 days | Suppressed metastasis in a dose-dependent manner.[2][3] | [2][3] |
| Non-Small Cell Lung Cancer | Syngeneic Mouse Model | KP (KrasLSL-G12D/p53fl/fl) | Not specified | Slowed tumor progression and caused a significant reduction in tumor weight and volume.[4][5] | [4][5] |
| Hepatocellular Carcinoma | Nude Mice | SMMC-7721 | Oral administration for 21 days | Impaired tumor growth ability.[6] | [6] |
Table 2: In Vivo Anti-Tumor Activity of Atglistatin (ATGL Inhibitor)
| Cancer Type | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Melanoma | Mice | B16 | Atglistatin-containing diet | 27.5% reduction in tumor weight.[7][8] | [7][8] |
| Lewis Lung Carcinoma | Mice | LLC | Atglistatin-containing diet | 28% reduction in tumor weight.[7][8] | [7][8] |
| Colon Carcinoma | Mice | CT26 | Atglistatin-containing diet | 22% reduction in tumor weight.[7][8] | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo experiments cited in this guide.
In Vivo Tumor Xenograft and Metastasis Studies with JZL184
-
Cell Lines and Animal Models:
-
Human lung adenocarcinoma A549 cells were used for xenograft and metastasis models.[1][2][3]
-
Immunodeficient female athymic nude mice (NMRI-nu/nu) were used as the animal model.[1][2][3]
-
For the syngeneic model, KP cells (KrasLSL-G12D/p53fl/fl) derived from mouse lung adenocarcinoma were used.[4][5]
-
-
Tumor Implantation:
-
Drug Administration:
-
Endpoint Analysis:
In Vivo Tumor Growth Studies with Atglistatin
-
Cell Lines and Animal Models:
-
Tumor Implantation:
-
Drug Administration:
-
Endpoint Analysis:
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the therapeutic rationale and study execution.
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by the inhibition of DAGL, MAGL, and ATGL.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Monoacylglycerol Lipase Inhibitor JZL184 Inhibits Lung Cancer Cell Invasion and Metastasis via the CB1 Cannabinoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoacylglycerol lipase deficiency in the tumor microenvironment slows tumor growth in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoacylglycerol lipase deficiency in the tumor microenvironment slows tumor growth in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Adipose triglyceride lipase activity regulates cancer cell proliferation via AMP-kinase and mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
The Cutting Edge of Kinase Modulation: A Comparative Guide to KT172 Inhibition vs. Targeted Degradation
For researchers, scientists, and drug development professionals, understanding the nuances of different therapeutic modalities is paramount. This guide provides a comprehensive comparison between the established inhibitory action of KT172 against Diacylglycerol Lipase β (DAGLβ) and the burgeoning field of targeted protein degradation, offering a forward-looking perspective on how this technology could be applied to targets like DAGLβ.
While this compound is currently recognized as a potent and selective inhibitor of DAGLβ, this guide will explore the conceptual advantages that a hypothetical degrader of DAGLβ might offer over traditional inhibition. By examining the fundamental differences in their mechanisms of action, we can extrapolate the potential benefits in efficacy, duration of action, and the ability to overcome resistance.
At a Glance: Inhibition vs. Degradation
Targeted protein degradation is an emerging therapeutic strategy that eliminates disease-causing proteins using the cell's own machinery. Unlike traditional small molecule inhibitors that only block the function of a protein, degraders physically remove the protein from the cell. This fundamental difference offers several potential advantages.[][2]
| Feature | This compound (Inhibitor) | Hypothetical DAGLβ Degrader |
| Mechanism of Action | Occupancy-driven blockage of the DAGLβ active site. | Event-driven removal of the entire DAGLβ protein. |
| Cellular Impact | Reversible inhibition of DAGLβ enzymatic activity. | Irreversible elimination of DAGLβ protein, including non-catalytic functions. |
| Efficacy | Dependent on sustained high concentrations for target occupancy. | Catalytic action allows for potent effects at lower concentrations. |
| Duration of Action | Effect diminishes as the drug is cleared. | Prolonged effect, as resynthesis of the target protein is required. |
| Resistance | Susceptible to resistance through target mutation or overexpression. | Potentially less susceptible to resistance from target mutation and can overcome overexpression. |
Delving Deeper: The Mechanisms of Action
This compound: A Selective DAGLβ Inhibitor
This compound is a potent inhibitor of Diacylglycerol Lipase β (DAGLβ) with a reported half-maximal inhibitory concentration (IC50) of 11 nM.[3] It functions by binding to the active site of the DAGLβ enzyme, thereby preventing it from carrying out its normal function. This occupancy-driven mechanism requires the continuous presence of the inhibitor to maintain its therapeutic effect.
Figure 1: Mechanism of this compound Inhibition.
The Degrader Approach: A Hypothetical DAGLβ PROTAC
A hypothetical Proteolysis Targeting Chimera (PROTAC) for DAGLβ would function through an event-driven mechanism. This bifunctional molecule would simultaneously bind to DAGLβ and an E3 ubiquitin ligase, bringing them into close proximity. This induced proximity facilitates the tagging of DAGLβ with ubiquitin, marking it for destruction by the proteasome.
Figure 2: Hypothetical DAGLβ PROTAC Mechanism.
Experimental Protocols for Comparative Analysis
To rigorously assess the advantages of a hypothetical DAGLβ degrader over an inhibitor like this compound, a series of well-defined experiments would be necessary.
In Vitro Potency Assessment
Objective: To determine and compare the inhibitory concentration (IC50) of this compound and the degradation concentration (DC50) of a hypothetical DAGLβ degrader.
Methodology:
-
Cell Culture: Human cell lines endogenously expressing DAGLβ (e.g., macrophage-like cells) would be cultured under standard conditions.
-
Compound Treatment: Cells would be treated with a serial dilution of this compound or the hypothetical DAGLβ degrader for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Western Blotting:
-
Cell lysates would be prepared, and total protein concentration determined using a BCA assay.
-
Equal amounts of protein would be separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane would be blocked and then incubated with a primary antibody specific for DAGLβ. A loading control antibody (e.g., GAPDH or β-actin) would also be used.
-
After washing, the membrane would be incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Protein bands would be visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry analysis would be performed to quantify the levels of DAGLβ protein relative to the loading control.
-
-
Data Analysis: The IC50 for this compound would be determined by measuring the inhibition of a downstream marker of DAGLβ activity. The DC50 for the degrader would be calculated as the concentration at which 50% of the DAGLβ protein is degraded.
Duration of Action Study
Objective: To evaluate the sustainability of the cellular effect after compound washout.
Methodology:
-
Washout Experiment:
-
Cells would be treated with this compound or the hypothetical DAGLβ degrader at a concentration of 5x their respective IC50 or DC50 for a short duration (e.g., 4 hours).
-
The compound-containing medium would be removed, and the cells would be washed multiple times with fresh medium.
-
Cells would then be incubated in compound-free medium for various time points (e.g., 0, 8, 24, 48, 72 hours).
-
-
Analysis: At each time point, cell lysates would be collected and analyzed by Western blotting for DAGLβ protein levels and a downstream pathway marker to assess the recovery of DAGLβ and its signaling.
Figure 3: Experimental Workflow: Duration of Action.
Overcoming Target Overexpression
Objective: To assess the ability of the compounds to act on cells with elevated levels of DAGLβ.
Methodology:
-
Generation of Overexpressing Cell Line: A stable cell line overexpressing DAGLβ would be generated using lentiviral transduction or plasmid transfection.
-
Comparative Treatment: Both the wild-type and DAGLβ-overexpressing cell lines would be treated with increasing concentrations of this compound and the hypothetical degrader.
-
Analysis: Cell viability assays (e.g., CellTiter-Glo) and Western blotting would be performed to compare the effects of the compounds in both cell lines. A significant rightward shift in the dose-response curve for the inhibitor in the overexpressing line, with a less pronounced shift for the degrader, would indicate the degrader's ability to overcome high target levels.
Concluding Remarks
While this compound stands as a valuable tool for inhibiting DAGLβ, the principles of targeted protein degradation suggest that a degrader approach could offer significant advantages. These include enhanced potency, a more sustained duration of action, and a greater capacity to overcome mechanisms of resistance such as target overexpression. The experimental frameworks outlined here provide a roadmap for the direct, empirical comparison of these two modalities, which will be crucial in guiding the future of drug development for targets like DAGLβ and beyond. As the field of targeted protein degradation continues to mature, the potential to transform the therapeutic landscape for a wide range of diseases becomes increasingly apparent.
References
Safety Operating Guide
Navigating the Safe Disposal of KT172: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development, the proper handling and disposal of investigational compounds like KT172 are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a selective androgen receptor modulator (SARM), designed to be your preferred resource for laboratory safety and chemical management.
This compound, like other SARMs, is a therapeutic compound with anabolic properties similar to anabolic steroids but with more selective action.[1] While being investigated for various clinical applications such as muscle-wasting diseases, all SARMs are currently for investigational purposes only.[1] The U.S. Food and Drug Administration (FDA) has not approved any SARMs for prescription, and they are banned by the World Anti-Doping Agency (WADA).[1][2] The long-term health effects of SARMs are still unknown, and the FDA has issued warnings about potential life-threatening side effects.[1]
Given the investigational nature and potential hazards of this compound, including potential skin and serious eye irritation, and the possibility of causing damage to organs through prolonged or repeated exposure, adherence to strict disposal protocols is crucial.[3]
Key Chemical and Safety Data
The following table summarizes the essential safety and property information for compounds similar to this compound, based on available Safety Data Sheets (SDS) for related chemicals. This data should be considered as a general guideline in the absence of a specific SDS for this compound.
| Property | Information |
| Physical State | Solid (Assumed) |
| Solubility | Expected to be soluble in organic solvents like dimethyl sulfoxide (DMSO).[4] |
| Known Hazards | Causes skin irritation. Causes serious eye damage. May be suspected of causing cancer. Causes damage to organs through prolonged or repeated exposure.[3] |
| Incompatible Materials | Strong acids, Strong oxidizing agents, Strong bases.[3] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up.[3] |
Experimental Protocol for Proper Disposal of this compound
This protocol outlines the detailed steps for the safe disposal of this compound waste, including contaminated labware and unused product.
Objective: To safely deactivate and dispose of this compound in accordance with general laboratory safety standards and hazardous waste regulations.
Materials:
-
This compound waste (solid, solutions in organic solvents)
-
Personal Protective Equipment (PPE): Safety goggles, face shield, chemical-resistant gloves (nitrile or neoprene), lab coat
-
Chemical fume hood
-
Sodium hypochlorite solution (bleach, 5.25%) or 1N Sodium Hydroxide (NaOH) for decontamination
-
Appropriate hazardous waste containers, properly labeled
-
Inert absorbent material (e.g., vermiculite, sand)
Procedure:
-
Personal Protective Equipment (PPE) and Engineering Controls:
-
Always handle this compound and its waste inside a certified chemical fume hood to minimize inhalation exposure.
-
Wear appropriate PPE at all times, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
-
-
Decontamination of Solutions:
-
For solutions of this compound in organic solvents (e.g., DMSO), transfer the waste solution to a designated and properly labeled hazardous waste container.
-
Do not attempt to neutralize SARM solutions with strong acids or bases without specific institutional guidance, as this can create hazardous reactions. [3] The primary method of disposal for liquid waste is through a certified hazardous waste management service.
-
-
Decontamination of Solid Waste:
-
Solid this compound waste should be collected in a clearly labeled hazardous waste container.
-
If institutional procedures allow for chemical degradation, consult with your Environmental Health and Safety (EHS) department for a validated protocol. A common method for similar compounds involves treatment with an excess of a strong oxidizing agent, but this should only be performed by trained personnel with EHS approval.
-
-
Decontamination of Labware and Surfaces:
-
All glassware, plasticware, and surfaces contaminated with this compound should be thoroughly decontaminated.
-
Prepare a fresh 10% bleach solution (sodium hypochlorite) or 1N NaOH solution.
-
Immerse contaminated labware in the decontamination solution for at least 24 hours.
-
After soaking, rinse the labware thoroughly with water and wash with a standard laboratory detergent.
-
For contaminated surfaces, wipe down the area with the decontamination solution, followed by a water rinse.
-
-
Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate the spill area as described in step 4.
-
-
Waste Container Management and Disposal:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area.
-
Arrange for pickup and disposal through your institution's certified hazardous waste management service. Follow all institutional, local, and federal regulations for hazardous waste disposal.[5][6]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. usada.org [usada.org]
- 2. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 3. images.thdstatic.com [images.thdstatic.com]
- 4. summitpharma.co.jp [summitpharma.co.jp]
- 5. Management of hazardous waste in Wisconsin | | Wisconsin DNR [dnr.wisconsin.gov]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
